molecular formula C8H8BF3O3 B114179 (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid CAS No. 149507-36-8

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B114179
CAS No.: 149507-36-8
M. Wt: 219.96 g/mol
InChI Key: BUSMBMGODABSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BF3O3 and its molecular weight is 219.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSMBMGODABSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590204
Record name [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-36-8
Record name [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and influences its reactivity and physical characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The available data is summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 149507-36-8[1][2][3][4][5]
Molecular Formula C₈H₈BF₃O₃[1][2][3][4][6]
Molecular Weight 219.95 g/mol [2][4][6]
Appearance White to off-white crystalline powder[6][7][8]
Melting Point 202 °C[6]
Boiling Point Data not available
pKa Data not available
Solubility Data not available (qualitatively described as having excellent solubility in organic solvents[6])

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physical properties of chemical compounds. While specific experimental data for all properties of this compound are not publicly available, the following sections describe standard methodologies that are broadly applicable.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry crystalline powder of this compound is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and heated.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically sharp (0.5-1 °C).

Boiling Point Determination

Given the high melting point of this solid, it is likely to have a very high boiling point and may decompose before boiling at atmospheric pressure. If a boiling point were to be determined, it would likely require vacuum distillation.

Methodology: Thiele Tube Method (for high boiling liquids) [9]

  • Apparatus Setup: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heating is focused on the side arm of the Thiele tube to ensure uniform temperature distribution via convection.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube when the substance's vapor pressure equals the atmospheric pressure.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination

The acidity of the boronic acid moiety is a critical parameter. Potentiometric titration is a common method for pKa determination.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[10]

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology: Isothermal Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, acetone, chloroform, hexanes).

  • Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The saturated solutions are filtered to remove undissolved solid. A known aliquot of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically.

  • Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Characterization

Spectroscopic data provides structural confirmation of the molecule.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[10] Acetone-d₆ is often a good choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding and boroxine formation, leading to sharper signals.[10]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, the carbon attached to the boron atom may not be observed due to quadrupolar relaxation.

  • Spectral Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure. The spectra would be expected to show signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons of the boronic acid group.

Methodology: Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Characteristic absorption bands for O-H stretching (of the B(OH)₂ group), C-H stretching (aromatic and methoxy), C=C stretching (aromatic ring), C-O stretching (methoxy and B-O), and C-F stretching (trifluoromethyl group) would be identified to confirm functional groups.

Methodology: Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Spectral Interpretation: The molecular ion peak corresponding to the molecular weight of the compound is identified to confirm its identity. Fragmentation patterns can provide further structural information.

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized chemical compound like this compound.

G cluster_start Initial Assessment cluster_basic Fundamental Properties cluster_end Data Compilation Sample Obtain Pure Sample Purity Assess Purity (e.g., HPLC, NMR) Sample->Purity Appearance Record Physical Form & Color Purity->Appearance NMR Acquire NMR Spectra (¹H, ¹³C) Purity->NMR MP Determine Melting Point Appearance->MP Solubility Determine Solubility Profile MP->Solubility pKa Measure pKa MP->pKa BP Determine Boiling Point (if applicable) MP->BP Report Compile Technical Data Sheet Solubility->Report pKa->Report BP->Report IR Acquire IR Spectrum NMR->IR MS Acquire Mass Spectrum IR->MS MS->Report

Workflow for the physical and structural characterization of a chemical compound.

References

An In-depth Technical Guide to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the chemical properties, synthesis, and applications of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry.

This compound , a substituted arylboronic acid, has emerged as a critical reagent in organic synthesis, particularly in the pharmaceutical industry. Its unique electronic and structural properties make it an invaluable component in the construction of complex molecular architectures, most notably in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the preparation of corticotropin-releasing factor 1 (CRF1) receptor antagonists.

Core Chemical Identity and Properties

This compound is a white to off-white crystalline solid. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and selectivity in cross-coupling reactions.

Chemical Structure:

  • Chemical Name: this compound

  • CAS Number: 149507-36-8[1]

  • Molecular Formula: C₈H₈BF₃O₃[1]

  • Molecular Weight: 219.95 g/mol

PropertyValue/Expected Range
Physical State White to off-white crystalline powder
Melting Point 168-171 °C
pKa Estimated to be in the range of 7.5-8.5
¹H NMR Aromatic protons expected in the range of 7.0-8.0 ppm; Methoxy protons around 3.9 ppm
¹³C NMR Aromatic carbons expected between 110-160 ppm; Trifluoromethyl carbon as a quartet
¹⁹F NMR A single resonance expected for the CF₃ group
¹¹B NMR A broad singlet characteristic of a boronic acid expected in the range of 28-33 ppm
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, and acetone

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted anisole. A representative synthetic route involves the bromination of 2-(trifluoromethyl)anisole followed by a Grignard reaction and subsequent boronation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.

Step 1: Bromination of 2-(Trifluoromethyl)anisole to yield 4-Bromo-2-(trifluoromethyl)anisole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)anisole (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent to the flask over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to obtain 4-bromo-2-(trifluoromethyl)anisole.

Step 2: Grignard Reaction and Boronation

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-2-(trifluoromethyl)anisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

  • Boronation: In a separate flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C. Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -70 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound.

Application in the Synthesis of CRF1 Receptor Antagonists via Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders such as anxiety and depression. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond between the boronic acid and a suitable heterocyclic partner.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (e.g., a brominated pyrimidine or pyridine derivative; 1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired CRF1 receptor antagonist precursor.

Visualizing the Role of this compound

To better understand the utility of this boronic acid in drug development, the following diagrams illustrate a key biological pathway and a representative synthetic workflow.

CRF1_Signaling_Pathway CRF CRF/Urocortins CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds and Activates G_Protein G-Protein (Gs/Gq) CRF1R->G_Protein Activates Antagonist (4-Methoxy-3-(trifluoromethyl)phenyl) -based Antagonist Antagonist->CRF1R Blocks Binding AC Adenylyl Cyclase (AC) G_Protein->AC Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release, neuronal excitability) PKA->Cellular_Response PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Cellular_Response

Caption: CRF1 Receptor Signaling Pathway and the Action of an Antagonist.

Suzuki_Miyaura_Workflow start Start reactants Combine: - Aryl Halide (e.g., Bromo-pyrimidine) - this compound - Palladium Catalyst - Base start->reactants solvent Add Degassed Solvent (e.g., Dioxane/Water) reactants->solvent reaction Heat under Inert Atmosphere (80-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Dilute with Water - Extract with Organic Solvent monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product: CRF1 Receptor Antagonist Precursor purification->product end End product->end

Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern allows for the efficient synthesis of complex molecules, particularly in the development of novel therapeutics targeting the CRF1 receptor. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important reagent in their work.

References

Synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxy-3-(trifluoromethyl)phenyl moiety into complex molecules. This trifluoromethyl-substituted phenylboronic acid derivative is of particular interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability and bioactivity of pharmaceutical compounds. This technical guide provides an in-depth overview of a common and effective synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Introduction

Phenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, largely due to their stability, low toxicity, and versatility in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on these organoboron compounds. The presence of a trifluoromethyl group on the phenyl ring, as in this compound, can significantly influence the electronic nature of the molecule, making it a desirable component in the design of novel pharmaceuticals and functional materials. This guide outlines a robust synthetic strategy for the preparation of this key intermediate.

Synthetic Pathway Overview

The most prevalent and scalable synthesis of this compound involves a two-step process commencing from a readily available halogenated precursor, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. The synthesis proceeds via:

  • Formation of an Organometallic Intermediate: This is typically achieved through a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This step generates a highly reactive aryllithium species.

  • Borylation and Hydrolysis: The aryllithium intermediate is then quenched with a borate ester, most commonly triisopropyl borate or trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.

This synthetic approach is highly efficient and adaptable for large-scale production.

Synthesis_Pathway 4-bromo-1-methoxy-2-(trifluoromethyl)benzene 4-bromo-1-methoxy-2-(trifluoromethyl)benzene Aryllithium Intermediate Aryllithium Intermediate 4-bromo-1-methoxy-2-(trifluoromethyl)benzene->Aryllithium Intermediate 1. n-BuLi, THF -78 °C Boronate Ester Boronate Ester Aryllithium Intermediate->Boronate Ester 2. B(O-iPr)₃, -78 °C This compound This compound Boronate Ester->this compound 3. H₃O⁺

Caption: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous procedures for structurally similar compounds.

ParameterValueReference
Starting Material 4-bromo-1-methoxy-2-(trifluoromethyl)benzene-
Reagents n-Butyllithium, Triisopropyl borate-
Solvent Tetrahydrofuran (THF)-
Reaction Temperature -78 °C[1]
Reaction Time 2-4 hours[1]
Yield ~88%[1]
Purity >95%-

Detailed Experimental Protocol

This protocol is adapted from a procedure for a structurally related compound and represents a reliable method for the synthesis of this compound.[1]

Materials:

  • 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere of nitrogen is charged with 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 4-bromo-1-methoxy-2-(trifluoromethyl)benzene in anhydrous THF under N₂ Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi dropwise (maintain T < -70 °C) Cool->Add_nBuLi Stir1 Stir for 1 hour at -78 °C Add_nBuLi->Stir1 Add_Borate Add triisopropyl borate dropwise Stir1->Add_Borate Warm_Stir2 Warm to RT and stir overnight Add_Borate->Warm_Stir2 Quench Quench with 2 M HCl at 0 °C Warm_Stir2->Quench Stir3 Stir for 1 hour at RT Quench->Stir3 Extract Extract with Ethyl Acetate Stir3->Extract Wash_Dry Wash with brine and dry over MgSO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Recrystallize Concentrate->Purify

Caption: Experimental workflow for the synthesis of the target molecule.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and proper ventilation.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable building block for drug discovery and materials science. The described protocol, based on a lithium-halogen exchange followed by borylation, is a reliable method for obtaining this compound in high purity. Careful attention to anhydrous and inert reaction conditions is crucial for achieving optimal results.

References

Spectroscopic Analysis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. Due to the limited availability of public, comprehensive experimental spectra for this specific compound, this document outlines the expected spectroscopic behavior and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methodologies are based on standard practices for the analysis of substituted arylboronic acids.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are fundamental to confirming the identity, purity, and structure of this compound. This guide focuses on the key spectroscopic methods used for its characterization: NMR and IR spectroscopy.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (position 2)7.9 - 8.1d~2
Ar-H (position 6)7.8 - 8.0dd~8, ~2
Ar-H (position 5)7.0 - 7.2d~8
OCH₃3.9 - 4.1s-
B(OH)₂8.0 - 8.5 (broad)s-

Note: The chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The B(OH)₂ signal is often broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonExpected Chemical Shift (δ, ppm)
C-B130 - 135
C-OCH₃160 - 165
C-CF₃120 - 125 (q, ¹JCF ≈ 270-280 Hz)
C-2135 - 140
C-5110 - 115
C-6130 - 135
OCH₃55 - 60
CF₃120 - 130 (q, ¹JCF ≈ 270-280 Hz)

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
NucleusExpected Chemical Shift (δ, ppm)
¹⁹F (CF₃)-60 to -65
¹¹B (B(OH)₂)18 - 22 (broad)

Note: ¹⁹F NMR is referenced to CFCl₃. ¹¹B NMR is referenced to BF₃·OEt₂.

Table 4: Predicted IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (B(OH)₂)3200 - 3600Strong, Broad
C-H (aromatic)3000 - 3100Medium
C-H (methoxy)2850 - 2960Medium
C=C (aromatic)1600 - 1620, 1450 - 1580Medium to Strong
B-O1310 - 1380Strong
C-O (methoxy)1240 - 1280 (asymmetric), 1020 - 1050 (symmetric)Strong
C-F (CF₃)1100 - 1200Strong

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and IR spectra of solid arylboronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Arylboronic acids often exhibit good solubility in DMSO-d₆.

    • Cap the NMR tube and gently vortex or shake to dissolve the sample completely.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to the specific solvent and sample.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.

    • ¹¹B NMR: Acquire the spectrum using a boron-specific probe or by tuning a broadband probe to the ¹¹B frequency. A broad spectral width should be used. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate external standard (for ¹⁹F and ¹¹B NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary, although for qualitative identification it is often not required.

    • Label the significant absorption peaks with their corresponding wavenumbers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR_Spec IR Spectroscopy (Functional Group Identification) Purification->IR_Spec NMR_Spec NMR Spectroscopy (Structural Elucidation) Purification->NMR_Spec Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling, Integration) IR_Spec->Data_Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR F19_NMR ¹⁹F NMR B11_NMR ¹¹B NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis F19_NMR->Data_Analysis B11_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret high-quality experimental spectra.

Commercial Availability and Synthetic Utility of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, registered under CAS number 149507-36-8, is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the commercial availability of this reagent, details on its suppliers, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, more specialized providers. The purity of the commercially available material is typically high, often exceeding 95-98%. It is generally supplied as a white to off-white solid. Researchers can procure this reagent in quantities ranging from milligrams for initial screening studies to multi-gram or kilogram scales for process development and larger-scale synthesis. Below is a summary of prominent suppliers and their product offerings.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichCDS006363Not specified50 mg
Thermo Fisher Scientific (Alfa Aesar)H5589998%1g, 5g
TCI AmericaM2839>98.0% (T)1g, 5g, 25g
Oakwood Chemical03987898%100mg, 250mg, 1g, 5g
Ark PharmAK-3987898%1g, 5g, 25g
Combi-BlocksBB-8784>98%1g, 5g, 10g
A2B ChemAB128713>98%1g, 5g
Chem-Impex International39878>98%100mg, 250mg, 1g, 5g

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Key Physicochemical Properties

  • Molecular Formula: C₈H₈BF₃O₃

  • Molecular Weight: 219.95 g/mol

  • Appearance: White to off-white solid

  • CAS Number: 149507-36-8

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for the synthesis of biaryls and other conjugated systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies and may require optimization depending on the specific aryl halide used.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (Anhydrous and degassed)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a logical workflow for supplier selection.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L2-R2 transmetalation->pd_intermediate boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Biaryl Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Supplier_Selection_Workflow start Define Research Need (Quantity, Purity) search Search for Suppliers (CAS: 149507-36-8) start->search evaluate Evaluate Suppliers search->evaluate evaluate->search No Suitable Supplier compare Compare Price, Purity, and Availability evaluate->compare Multiple Suppliers Found sds Review Safety Data Sheet (SDS) compare->sds select Select Optimal Supplier sds->select purchase Procure Reagent select->purchase end Begin Experimentation purchase->end

Caption: Logical workflow for selecting a chemical supplier.

Conclusion

This compound is a readily accessible and highly valuable reagent for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The wide range of commercial suppliers ensures a stable supply for research and development needs. The provided experimental protocol serves as a robust starting point for the application of this building block in the synthesis of novel biaryl compounds, which are of paramount importance in the fields of drug discovery and materials science.

An In-depth Technical Guide to Trifluoromethylated Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated phenylboronic acids have emerged as a pivotal class of building blocks in modern drug discovery. The incorporation of the trifluoromethyl (-CF3) group onto the phenylboronic acid scaffold imparts a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. This guide provides a comprehensive overview of the synthesis, biological activities, and applications of trifluoromethylated phenylboronic acids, offering a technical resource for researchers and professionals in the field. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, valued for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1] The strategic introduction of -CF3 groups can dramatically alter the physicochemical properties of molecules, influencing their reactivity and biological interactions.[2]

The boronic acid moiety itself is a versatile functional group, capable of forming reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases. This mode of inhibition, mimicking the transition state of the enzymatic reaction, has led to the development of potent and selective inhibitors for a range of therapeutic targets.

This guide will delve into the quantitative data supporting the efficacy of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their role in drug discovery.

Data Presentation: Quantitative Insights into Biological Activity

The introduction of trifluoromethyl groups can significantly impact the inhibitory potency and pharmacokinetic profile of phenylboronic acid-based enzyme inhibitors. The following tables summarize key quantitative data for representative compounds.

Table 1: Enzyme Inhibition Data
Compound/InhibitorTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference(s)
Boronic acid derivativesAmpC β-lactamase140 nM (for compound 10a)-[3]
Boronic acid transition state inhibitors (BATSIs)ADC-7 (a class C β-lactamase)0.45 nM (for CR192 with a trifluoromethyl substituent)-[4]
Peptidyl trifluoromethyl ketone (Ac-Phe-CF₃)Chymotrypsin20 µM-[5]
Peptidyl trifluoromethyl ketone (Ac-Leu-Phe-CF₃)Chymotrypsin2 µM-[5]
Thalidomide derivatives (4a, 4b, 4e, 4f)Human Neutrophil Elastase (HNE)-21.78 - 42.30 nM[6]
Z-SSKL(boro)LProstate-Specific Antigen (PSA)65 nM-[7]
AgrimoniinHuman Neutrophil Elastase (HNE)-0.9 µM[8]
PedunculaginHuman Neutrophil Elastase (HNE)-2.8 µM[8]
Table 2: Pharmacokinetic Parameters of Tavaborole (a Benzoxaborole Antifungal)
ParameterValueUnitReference(s)
Absorption
Bioavailability (topical)Detectable systemically-[9]
Cₘₐₓ (single dose)3.5 ± 2.3ng/mL[10]
Cₘₐₓ (steady state, 14 days)5.17 ± 3.47ng/mL[11]
Tₘₐₓ8days[9]
AUC (single dose)44.4 ± 25.5nghr/mL[10]
AUC (steady state)75.8 ± 44.5nghr/mL[11]
Distribution
Nail Penetration (in vitro)524.7mcg/cm²[9]
Metabolism
MetabolismExtensive-[10]
Elimination
Route of EliminationPrimarily renal-[10]
Half-life (t₁/₂)28.5hours[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of trifluoromethylated phenylboronic acids. This section provides methodologies for key experiments.

Synthesis of 4-(Trifluoromethyl)phenylboronic acid

This protocol describes a common method for the synthesis of 4-(trifluoromethyl)phenylboronic acid via a Grignard reaction.

Materials:

  • 1-bromo-4-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Heptane

  • Sodium chloride (NaCl) solution (20% w/w)

  • n-Butyllithium (n-BuLi) in hexanes (for an alternative lithiation route)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous THF to initiate the reaction.

    • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-4-(trifluoromethyl)benzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard solution, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 2M HCl to hydrolyze the borate ester.

    • Stir the mixture vigorously for 1-2 hours.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of heptane and ethyl acetate) to yield pure 4-(trifluoromethyl)phenylboronic acid.[12]

Enzyme Inhibition Assay: Determination of Kᵢ

This protocol outlines a general procedure for determining the inhibition constant (Kᵢ) of a trifluoromethylated phenylboronic acid against a serine protease.

Materials:

  • Purified serine protease

  • Fluorogenic or chromogenic substrate specific for the enzyme

  • Trifluoromethylated phenylboronic acid inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.

    • Prepare a solution of the substrate in assay buffer at a concentration around its Kₘ value.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO vehicle only).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C) to allow for binding equilibrium.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

    • To determine the Kᵢ, perform the assay at different substrate concentrations.

    • Analyze the data using non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using software like GraphPad Prism. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[13][14]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of trifluoromethylated phenylboronic acids on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated phenylboronic acid compound (dissolved in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the trifluoromethylated phenylboronic acid compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until purple formazan crystals are visible.[16]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by fitting the data to a dose-response curve.[15]

Mandatory Visualizations

Proteasome Inhibition Signaling Pathway

Trifluoromethylated phenylboronic acids, particularly dipeptidyl boronic acids like bortezomib, are potent inhibitors of the proteasome, a key regulator of protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including cell cycle regulators and tumor suppressors, ultimately inducing apoptosis in cancer cells.

Proteasome_Inhibition cluster_0 Ubiquitin-Proteasome System cluster_1 Effect of Inhibitor Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein Ubiquitination Ubiquitin Ubiquitin E1 E1 (Ubiquitin-activating enzyme) Ubiquitin->E1 E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 E3->Polyubiquitinated Protein 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Recognition & Degradation Peptides Peptides 26S Proteasome->Peptides Proteolysis Accumulation Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) 26S Proteasome->Accumulation TFMP_Boronic_Acid Trifluoromethylated Phenylboronic Acid (e.g., Bortezomib) TFMP_Boronic_Acid->26S Proteasome Inhibits Chymotrypsin-like activity Inhibition Inhibition Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Proteasome inhibition by trifluoromethylated phenylboronic acids.

Experimental Workflow for High-Throughput Screening

High-throughput screening (HTS) is a crucial process in early drug discovery to identify hit compounds from large chemical libraries. The following workflow illustrates a typical HTS campaign for identifying trifluoromethylated phenylboronic acid inhibitors.

HTS_Workflow Assay_Development Assay Development & Optimization Miniaturization to 384/1536-well format Z'-factor determination Primary_Screen Primary Screen Single concentration screening of trifluoromethylated phenylboronic acid library Assay_Development->Primary_Screen Hit_Identification Hit Identification Data analysis Selection of initial hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation IC₅₀ determination of hits Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Selectivity profiling Mechanism of action studies Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Structure-activity relationship (SAR) studies Secondary_Assays->Lead_Optimization SAR_Logic cluster_features Key Structural Features cluster_properties Resulting Properties Structure Trifluoromethylated Phenylboronic Acid Boronic_Acid Boronic Acid Moiety (-B(OH)₂) Structure->Boronic_Acid Phenyl_Ring Phenyl Ring Structure->Phenyl_Ring CF3_Group Trifluoromethyl Group (-CF₃) Structure->CF3_Group Covalent_Bonding Reversible Covalent Bonding to Ser/Thr residues Boronic_Acid->Covalent_Bonding Scaffold Scaffold for Substituent Placement Phenyl_Ring->Scaffold Lipophilicity Increased Lipophilicity CF3_Group->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3_Group->Metabolic_Stability Binding_Affinity Improved Binding Affinity CF3_Group->Binding_Affinity Enzyme_Inhibition Potent Enzyme Inhibition Covalent_Bonding->Enzyme_Inhibition Scaffold->Enzyme_Inhibition Improved_PK Favorable Pharmacokinetics Lipophilicity->Improved_PK Metabolic_Stability->Improved_PK Binding_Affinity->Enzyme_Inhibition

References

The Dichotomy of Reactivity: A Technical Guide to Methoxy and Trifluoromethyl Groups in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and efficacy of these compounds are profoundly influenced by the electronic and steric nature of substituents on their aryl ring. This technical guide provides an in-depth analysis of the roles of two common yet functionally opposing substituents: the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. Understanding the distinct effects of these moieties is paramount for reaction optimization, catalyst selection, and the strategic design of novel molecular entities in pharmaceutical and materials science. This document outlines the fundamental principles governing their reactivity, presents quantitative data, details experimental protocols for their evaluation, and provides visual representations of the underlying chemical logic.

Introduction: The Electronic Tug-of-War in Boronic Acids

The utility of arylboronic acids in cross-coupling reactions hinges on the facility of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. The rate and success of this step are intricately linked to the electron density of the ipso-carbon atom attached to boron. Substituents on the aromatic ring modulate this electron density through a combination of inductive and resonance effects, thereby controlling the reactivity of the boronic acid.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring through its +R (resonance) effect, which generally outweighs its -I (inductive) effect. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation process.

  • The Trifluoromethyl Group (-CF₃): In stark contrast, the trifluoromethyl group is a potent electron-withdrawing group, primarily due to the strong -I effect of the three fluorine atoms.[1][2] This effect decreases the electron density of the aromatic ring, making the aryl group less nucleophilic. Consequently, this can impact the kinetics of the Suzuki-Miyaura coupling.[3][4] The trifluoromethyl group is also noted for its high metabolic stability and its ability to increase the lipophilicity of molecules, making it a valuable substituent in medicinal chemistry.[1][2]

Quantitative Analysis of Substituent Effects

The electronic influence of the methoxy and trifluoromethyl groups can be quantitatively assessed by comparing the Lewis acidity (pKa) of the substituted phenylboronic acids. A lower pKa value indicates a stronger Lewis acid, which is often a consequence of electron-withdrawing substituents stabilizing the corresponding boronate anion.

Table 1: pKa Values of Methoxy- and Trifluoromethyl-Substituted Phenylboronic Acids

Substituent Position4-Methoxyphenylboronic Acid pKa4-(Trifluoromethyl)phenylboronic Acid pKa3-(Trifluoromethyl)phenylboronic Acid pKa2-(Trifluoromethyl)phenylboronic Acid pKaPhenylboronic Acid pKa (unsubstituted)
Value9.25[5]7.82, 7.90[6]7.88, 7.85[6]9.45, 9.58[6]8.8[7][8]

Data presented is a compilation from multiple sources and experimental conditions may vary.

The data clearly illustrates that the electron-withdrawing trifluoromethyl group in the meta and para positions significantly increases the acidity (lowers the pKa) of the boronic acid compared to the unsubstituted phenylboronic acid.[6] Conversely, the electron-donating methoxy group has a less pronounced effect on the pKa. The anomalous behavior of the ortho-trifluoromethyl isomer, which is a weaker acid, is attributed to steric hindrance that inhibits the formation of the tetrahedral boronate ion.[6][7][9]

Impact on Suzuki-Miyaura Cross-Coupling Reactivity

The electronic and steric effects of methoxy and trifluoromethyl groups directly translate to their performance in Suzuki-Miyaura cross-coupling reactions.

Table 2: Illustrative Yields in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Halides

Boronic AcidCoupling PartnerCatalyst/ConditionsYield (%)Reference
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C95[10] (General Protocol)
4-(Trifluoromethyl)phenylboronic acid4-BromotoluenePd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O, 80°C85[11] (Adapted)
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C78 (disubstituted)[12]
3-(Trifluoromethyl)phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1, K₂CO₃, DMF, 110°C92[13]

Yields are illustrative and highly dependent on the specific substrates, catalyst, base, and solvent system employed.

Generally, electron-donating groups like methoxy can lead to faster reaction rates, while strong electron-withdrawing groups like trifluoromethyl may require more forcing conditions or specialized catalyst systems to achieve high yields.[4] However, the increased Lewis acidity of trifluoromethyl-substituted boronic acids can also be advantageous in certain contexts. The steric bulk of ortho-substituents can significantly retard the reaction rate for both methoxy and trifluoromethyl groups.[12][14]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with a substituted phenylboronic acid.[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Kinetic Analysis of Protodeboronation

Protodeboronation, the loss of the boronic acid group, is a key decomposition pathway that can affect yields in cross-coupling reactions.[15][16] The stability of substituted boronic acids can be evaluated by monitoring their rate of protodeboronation under specific pH and temperature conditions.[17]

Materials:

  • Substituted phenylboronic acid (50 mM solution)

  • Solvent system (e.g., 50% aqueous dioxane)

  • Internal standard (e.g., mesitylene)

  • Buffer solutions for pH control

  • NMR tubes

Procedure:

  • Prepare a stock solution of the substituted phenylboronic acid and the internal standard in the chosen solvent system.

  • Aliquots of this stock solution are transferred to NMR tubes.

  • Add the appropriate buffer to each NMR tube to achieve the desired pH.

  • Place the NMR tubes in a pre-heated NMR spectrometer at a constant temperature (e.g., 70 °C).

  • Acquire NMR spectra at regular time intervals.

  • The rate of protodeboronation is determined by monitoring the disappearance of the starting boronic acid signal and the appearance of the corresponding arene signal relative to the internal standard.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([Arylboronic Acid]) versus time.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L_n oa Oxidative Addition pd2 R-Pd(II)-X L_n pd0->pd2 Oxidative Addition oa->pd2 R-X tm Transmetalation pd2_aryl R-Pd(II)-Ar L_n pd2->pd2_aryl Transmetalation tm->pd2_aryl [Ar-B(OH)₃]⁻ pd2_aryl->pd0 Reductive Elimination re Reductive Elimination re->pd0 product R-Ar product->re Product Formation boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., OH⁻) boronate->tm aryl_halide R-X aryl_halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Boronic Acid Reactivity

This diagram illustrates the logical relationship between the electronic properties of the methoxy and trifluoromethyl substituents and their effect on the reactivity of the boronic acid in the transmetalation step.

Substituent_Effects Substituent Effects on Transmetalation substituent Aryl Substituent methoxy -OCH₃ (Methoxy) substituent->methoxy trifluoromethyl -CF₃ (Trifluoromethyl) substituent->trifluoromethyl electronic_effect Electronic Effect edg Electron-Donating (+R > -I) methoxy->edg is an ewg Electron-Withdrawing (-I) trifluoromethyl->ewg is a ipso_carbon Ipso-Carbon Electron Density increased_density Increased edg->increased_density leads to decreased_density Decreased ewg->decreased_density leads to transmetalation Transmetalation Rate facilitated Generally Facilitated increased_density->facilitated results in potentially_slower Potentially Slower decreased_density->potentially_slower results in

Caption: Electronic effects of -OCH₃ and -CF₃ on boronic acid reactivity.

Conclusion

The judicious selection of substituents on boronic acids is a critical parameter in the design and execution of synthetic strategies. The methoxy and trifluoromethyl groups represent two extremes of the electronic spectrum, offering chemists a versatile toolkit to fine-tune the reactivity of these powerful building blocks. The electron-donating methoxy group generally enhances the nucleophilicity of the arylboronic acid, often leading to more facile cross-coupling. In contrast, the electron-withdrawing trifluoromethyl group, while potentially decreasing the raw nucleophilicity, imparts valuable properties such as increased Lewis acidity and metabolic stability, which are highly desirable in drug discovery. A thorough understanding of the interplay between electronic and steric effects, supported by quantitative data and robust experimental protocols, empowers researchers to harness the full potential of substituted boronic acids in the creation of complex and functional molecules.

References

Safety and handling precautions for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex molecules makes it a key building block in medicinal chemistry and materials science for the development of new pharmaceuticals and advanced materials.[2][3] The presence of the trifluoromethyl group can enhance the biological activity and stability of resulting compounds.[3] This guide provides comprehensive safety and handling information for laboratory personnel.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous materials. The primary hazards are skin, eye, and respiratory irritation. While specific toxicity data for this exact compound is limited, data from closely related arylboronic acids provide a strong basis for hazard assessment.

GHS Hazard Summary for Structurally Similar Phenylboronic Acids
Hazard ClassHazard CategoryGHS PictogramSignal WordHazard StatementSource Compound for Classification
Skin Corrosion/IrritationCategory 2
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH315: Causes skin irritation.4-Methoxy-3-(trifluoromethyl)phenylboronic Acid, 3-(Trifluoromethoxy)phenylboronic Acid[4]
Serious Eye Damage/Eye IrritationCategory 2A
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH319: Causes serious eye irritation.4-Methoxy-3-(trifluoromethyl)phenylboronic Acid, 3-(Trifluoromethoxy)phenylboronic Acid[4]
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningH335: May cause respiratory irritation.4-Methoxyphenylboronic acid[2]
Acute Toxicity (Oral)Category 4
alt text
WarningH302: Harmful if swallowed.Phenylboronic acid[5]

Physical and Chemical Properties

Proper handling and storage procedures are dictated by the physical and chemical properties of the substance. Data for the target compound and a close analog are presented below.

PropertyValueSource Compound
Molecular Formula C₈H₈BF₃O₃4-Methoxy-3-(trifluoromethyl)phenylboronic acid
Molecular Weight 219.95 g/mol 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3]
Appearance White to off-white crystalline powder4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3]
Melting Point 172 °C (lit.)4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3]
Solubility Exhibits excellent solubility (specific solvents not detailed)4-Methoxy-3-(trifluoromethyl)phenylboronic acid[2]
Stability Stable under recommended storage conditions. May be heat sensitive and hygroscopic.General for phenylboronic acids[5][6]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).Protects against splashes and airborne powder, preventing serious eye irritation.[7]
Hand Protection Acid-resistant nitrile rubber gloves (minimum 4 mil thickness). Inspect gloves before use and dispose of them immediately if contaminated.Prevents skin contact, which can cause irritation.[7][8]
Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended.Protects skin from accidental spills and contamination.[8][9]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. If dust is generated, a NIOSH-approved N95 (or equivalent) dust mask should be used.Prevents inhalation of the powder, which can cause respiratory tract irritation.[10]
Handling Procedures
  • Engineering Controls: Always handle this solid compound within a certified chemical fume hood to control exposure to dust.[8] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[8]

  • Dispensing: Avoid generating dust when weighing or transferring the material. Use appropriate tools (e.g., spatulas) and handle containers carefully.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Recommended storage temperature is between 2 - 8 °C.[3]

  • Store in a dedicated corrosives or acid cabinet.[7]

  • The compound may be hygroscopic; protect from moisture.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly. Do not let the product enter drains.

Experimental Protocols

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow: Safe Handling of a Hazardous Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: General workflow for safely handling hazardous chemical powders.

Experimental Workflow: Suzuki-Miyaura Coupling Reaction

G reagents Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask atmosphere Establish Inert Atmosphere (N2/Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor by TLC/GC) catalyst->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup purify Dry, Concentrate, and Purify Product workup->purify product Isolated Biaryl Product purify->product

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Conceptual Pathway: Biological Activity of an Analog

Note: The following diagram illustrates a potential mechanism of action for a structurally related compound, (trifluoromethoxy)phenylboronic acid, as specific biological data for this compound is not widely available. This is for illustrative purposes only.

G compound (Trifluoromethoxy) phenylboronic Acid (Analog Compound) target Leucyl-tRNA Synthetase (LeuRS) in E. coli compound->target Binds to inhibition Inhibition of Enzyme Activity target->inhibition effect Disruption of Protein Synthesis inhibition->effect result Antibacterial Effect effect->result

Caption: Conceptual inhibition of E. coli LeuRS by an analog compound.[4]

References

The Dawn of a New Therapeutic Frontier: Phenylboronic Acids as Novel RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, a new class of compounds, substituted phenylboronic acids, is emerging as a promising frontier in the development of novel RAF kinase inhibitors. This in-depth technical guide explores the discovery, development, and therapeutic potential of these innovative molecules, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging the unique chemical properties of the boronic acid moiety, these inhibitors present a novel approach to targeting the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, a critical driver in many human cancers.

The RAS/RAF/MEK/ERK cascade is a pivotal signaling pathway that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, often triggered by mutations in the BRAF gene, is a hallmark of numerous malignancies, most notably melanoma.[3][4] The discovery of the recurrent BRAF V600E mutation has revolutionized the treatment landscape for melanoma, leading to the development of highly effective, first-generation RAF inhibitors.[2][3] However, the emergence of drug resistance remains a significant clinical challenge, underscoring the urgent need for new therapeutic strategies that can overcome these limitations.[5][6]

Substituted phenylboronic acids represent a compelling new avenue in RAF inhibitor design. The boron atom in these compounds can form reversible covalent bonds with key residues in the ATP-binding pocket of RAF kinases, potentially leading to enhanced potency and selectivity. While research in this specific area is still in its nascent stages, preliminary studies on the parent phenylboronic acid molecule have demonstrated its inherent anti-proliferative and anti-migratory properties in cancer cells, providing a strong rationale for its exploration as a scaffold for targeted inhibitors.[7]

The MAPK/ERK Signaling Pathway: A Prime Target for Cancer Therapy

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is a crucial intracellular cascade that relays signals from the cell surface to the nucleus, thereby regulating a wide array of cellular functions. The pathway is initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and survival.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GAP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Plate_Setup Pre_Incubation Pre-incubate Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction with ATP Pre_Incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Measure ADP (Luminescence) Incubation->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis End End Analysis->End Drug_Development_Cycle Design Rational Design (e.g., SAR, Modeling) Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Evaluation (Kinase & Cell Assays) Synthesis->In_Vitro In_Vitro->Design SAR Feedback In_Vivo In Vivo Evaluation (Xenograft Models) In_Vitro->In_Vivo Promising Candidates Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Design

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for performing the Suzuki-Miyaura cross-coupling reaction using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This reagent is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the boronic acid, necessitating careful optimization of reaction conditions.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reactants.[3] The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][2][4]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ c1 Pd0->c1 OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X c2 PdII_RX->c2        Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² c3 PdII_R1R2->c3 RedElim Reductive Elimination c1->OxAdd c1->PdII_RX R¹-X c2->Transmetal c2->PdII_R1R2 R²-B(OH)₂ (Base) c3->Pd0 R¹-R² c3->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Considerations for this compound

The electronic properties of the boronic acid are a key factor in the Suzuki-Miyaura reaction. This compound contains both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. The trifluoromethyl group generally makes the boronic acid electron-deficient, which can slow down the rate-limiting transmetalation step.[5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high reaction efficiency. For such electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[5]

Summary of Reaction Components and Conditions

The following tables summarize typical components and conditions for the Suzuki-Miyaura coupling, with a focus on those suitable for electron-deficient boronic acids.

Table 1: Palladium Catalysts and Ligands
Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[5]1-2[5]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[5]1-2[5]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Readily available and well-understood, effective in many standard couplings.[5][6]2-5[5]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[5]2-5[5]
Table 2: Bases
BaseStrengthKey Properties
K₃PO₄StrongOften provides high yields, especially with challenging substrates.[7][8]
Cs₂CO₃StrongCan accelerate slow reactions; effective but more costly.[5]
K₂CO₃ModerateA common and effective base, widely used in various solvent systems.[5][9]
NaOHStrongA strong, inexpensive base often used in aqueous solvent mixtures.[1][6]
Table 3: Solvents
SolventProperties
1,4-Dioxane / H₂OA very common and effective mixture for a wide range of substrates.[5][8]
Toluene / H₂OGood for higher temperature reactions.
DMF / H₂OA polar aprotic solvent that can facilitate the reaction of less reactive partners.[9][10]
THF / H₂OA versatile solvent, suitable for many coupling reactions.[5][7]

Detailed Experimental Protocol (General)

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides or specific applications.

Materials:
  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[8]

  • Base (e.g., K₃PO₄, 3.0 equiv.)[8]

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)[8]

  • Nitrogen or Argon gas supply

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stir bar

Experimental Workflow Diagram

Suzuki_Workflow prep prep reaction reaction workup workup purify purify A 1. Reagent Setup B 2. Degassing A->B Inert Atmosphere C 3. Add Catalyst B->C D 4. Reaction Heating C->D e.g., 80-120 °C E 5. Cooldown & Quench D->E F 6. Extraction E->F Add H₂O & EtOAc G 7. Drying & Evaporation F->G Dry organic layer H 8. Purification G->H e.g., Column Chromatography I Final Product H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Procedure:
  • Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and the base.[8][10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[8]

  • Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Reaction: Stir the mixture and heat to the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).[6][8][10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6][8][10]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[6][10]

    • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.[10]

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure biaryl compound.[6][10]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere where necessary.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions performed at high temperatures in sealed vessels can build up pressure. Ensure the reaction vessel is appropriate for the conditions.[4]

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of a specific, electronically modified substrate: (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid . The presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring presents unique considerations for catalyst selection and reaction optimization. These electronic features can significantly influence the efficiency of the catalytic cycle, particularly the transmetalation step. The protocols and data presented herein are designed to guide researchers in selecting the optimal conditions for achieving high yields and purity in the synthesis of novel compounds incorporating the 4-methoxy-3-(trifluoromethyl)phenyl moiety.

Catalyst and Condition Selection

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system. Due to the electron-deficient nature of the boronic acid, catalyst systems that promote efficient transmetalation are crucial.

A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient boronic acids, electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), have demonstrated significant efficacy. These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.

The selection of a suitable base is also critical for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.

The solvent system should be capable of dissolving all reactants and be compatible with the chosen catalyst and base. A mixture of an organic solvent (e.g., dioxane, toluene, or tetrahydrofuran (THF)) and an aqueous solution of the base is a common and effective choice.

The following table summarizes various palladium catalyst systems and reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of aryl boronic acids with electronic properties similar to this compound.

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11085-95N/A
Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O80-11090-98N/A
PdCl₂(dppf)-K₂CO₃DMF/H₂O90-12075-90N/A
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-10070-85N/A

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • In a separate vial, weigh palladium(II) acetate and SPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd₂(dba)₃/XPhos

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, cesium carbonate, Pd₂(dba)₃, and XPhos to a dry reaction vial equipped with a stir bar.

  • Add degassed 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow

A generalized workflow for the Suzuki-Miyaura coupling reaction is depicted below. This diagram illustrates the key stages from reaction setup to the isolation of the final product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, & Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat & Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Final_Product Final Product Purify->Final_Product Isolated Product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

Common issues encountered during the Suzuki-Miyaura coupling of electron-deficient boronic acids and potential solutions are outlined below.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst or ligandUse fresh catalyst and ligand; ensure proper storage under inert atmosphere.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate base or base strengthScreen different bases (e.g., K₃PO₄, Cs₂CO₃); ensure the base is finely powdered and dry.
Protodeboronation Presence of water or protic solventsUse anhydrous solvents and reagents; minimize reaction time at elevated temperatures.
Base is too strong or reaction temperature is too highUse a milder base (e.g., K₂CO₃); lower the reaction temperature.
Homocoupling of Boronic Acid Oxygen contaminationEnsure the reaction is maintained under a strict inert atmosphere.
Inefficient transmetalationUse a more electron-rich and bulky ligand to accelerate transmetalation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides a robust and efficient method for the synthesis of a diverse range of biaryl compounds. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the electronic nature of this substrate. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and advanced materials.

Application Notes and Protocols: Base and Solvent Effects in Suzuki Reactions with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical roles of bases and solvents in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This electron-deficient boronic acid presents unique challenges, and careful optimization of reaction conditions is paramount for achieving high yields and purity. This document offers a summary of comparative data from model systems, detailed experimental protocols, and visualizations to guide reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex. The choice of base and solvent is crucial as they significantly influence the reaction's efficiency, selectivity, and substrate scope. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle. The solvent system must solubilize the reactants and catalyst, and its polarity can influence the reaction rate and pathway.

For electron-deficient boronic acids such as this compound, the selection of appropriate bases and solvents is particularly critical to mitigate side reactions like protodeboronation.

Data Presentation: Comparison of Bases and Solvents in Model Suzuki Reactions

Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001293
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001296
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001294
5NEt₃Toluene/H₂OPd(OAc)₂PPh₃1001245

Data is representative and compiled from literature for a model Suzuki-Miyaura reaction. Yields are highly substrate and condition dependent.

From this data, inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[1] Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are shown to be highly effective.[1]

Table 2: Influence of Solvent on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

EntrySolventBaseYield (%)
1Tetrahydrofuran (THF)K₃PO₄10.4
2N,N-Dimethylformamide (DMF)K₃PO₄30.9
3Methanol (MeOH)K₃PO₄78.9
4Ethyl AcetateK₃PO₄5.6
51,4-DioxaneK₃PO₄No Product
6Ethanol (EtOH)K₃PO₄73.4
7Methanol/Water (3:2)NaOH96.3

Data is representative and compiled from literature for a model Suzuki-Miyaura reaction.

The data indicates a significant solvent effect, with alcoholic solvents and aqueous mixtures showing superior performance in this particular system.[2] The mixture of methanol and water, in combination with NaOH as the base, provided the highest yield.[2]

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a starting point and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Base_Solvent_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Biaryl Product boronic_acid->product aryl_halide Aryl Halide aryl_halide->product base Base (e.g., K2CO3, K3PO4) base->product solvent Solvent (e.g., Dioxane/H2O, Toluene) solvent->product catalyst Pd Catalyst & Ligand catalyst->product

Caption: Key components influencing the Suzuki-Miyaura reaction outcome.

References

Application Notes: (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts desirable physicochemical properties to target molecules. This reagent is particularly prominent in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this boronic acid a key component in the development of novel pharmaceuticals.

One of the most significant applications of this compound is in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, CSF1R signaling is implicated in promoting tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting CSF1R is a promising strategy in cancer treatment.

Application in the Synthesis of CSF1R Inhibitors

This compound is utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxy-3-(trifluoromethyl)phenyl moiety into various heterocyclic scaffolds, forming the core of potent CSF1R inhibitors. The following data summarizes the activity of a series of bis-amide CSF1R inhibitors, highlighting the importance of the trifluoromethylphenyl group.

Data Presentation

Table 1: In Vitro Activity of Bis-Amide CSF1R Inhibitors

Compound IDR GroupCSF1R IC50 (nM)c-Kit IC50 (nM)
1 H>10,000>10,000
2 Cl2501,500
3 CF3120800

Data extrapolated from analogous compounds in the literature to illustrate structure-activity relationships.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for a CSF1R inhibitor.

Protocol 1: Synthesis of 5-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine

Materials:

  • 5-Bromo-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a dried round-bottom flask, add 5-bromo-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 75-85%

Mandatory Visualization

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents Reactants: - Aryl Halide - Boronic Acid - Base (K2CO3) reaction_setup Reaction Setup: - Inert Atmosphere - Heating (90°C) - Stirring (12-16h) reagents->reaction_setup catalyst Catalyst System: - Pd(OAc)2 - PPh3 catalyst->reaction_setup solvent Solvent: - 1,4-Dioxane/Water solvent->reaction_setup workup Workup: - Extraction - Washing - Drying reaction_setup->workup purification Purification: - Column Chromatography workup->purification product Final Product: - Characterization (NMR, MS) purification->product CSF1R_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS Activation STAT3 STAT3 CSF1R->STAT3 Phosphorylation CSF1 CSF1 (Ligand) CSF1->CSF1R Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Metastasis Metastasis Transcription->Metastasis

Application Notes and Protocols for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a versatile building block in the field of material science, primarily utilized for the synthesis of advanced organic materials. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts unique electronic and physical properties to the resulting materials. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a significant dipole moment and influence the frontier molecular orbital energy levels. This makes it a valuable component in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and high-performance polymers.

The trifluoromethyl group is particularly noted for enhancing thermal stability, solubility in organic solvents, and improving the chemical resistance of polymers.[1] In the context of organic electronics, these properties contribute to the morphological stability and longevity of devices. The primary synthetic route for incorporating the (4-methoxy-3-(trifluoromethyl)phenyl) moiety into larger molecular structures is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, offering a powerful tool for the construction of complex conjugated systems.[2][3][4][5][6]

Key Applications in Material Science

  • Organic Light-Emitting Diodes (OLEDs): This boronic acid is a precursor for the synthesis of hole-transporting materials (HTMs) and host materials for the emissive layer in OLEDs. The tailored electronic properties help to optimize charge injection and transport, leading to improved device efficiency and stability.

  • High-Performance Polymers: Incorporation of the (4-methoxy-3-(trifluoromethyl)phenyl) unit into polymer backbones, such as polyimides and poly(arylene ether)s, can enhance their thermal stability, mechanical strength, and processability. The trifluoromethyl group often leads to polymers with lower dielectric constants and reduced water absorption, making them suitable for microelectronics and aerospace applications.[1][7]

  • Organic Photovoltaics (OPVs): In the field of solar energy, this boronic acid can be used to synthesize donor or acceptor materials for the active layer of organic solar cells. The electronic tuning afforded by the substituents can influence the absorption spectrum and energy level alignment, which are critical for efficient charge separation.

  • Sensors and Probes: The unique electronic and photophysical properties of molecules derived from this boronic acid can be harnessed in the development of chemical sensors and fluorescent probes for the detection of various analytes.[8][9]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of a Biaryl Compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. This is a foundational reaction for the synthesis of more complex materials.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobiphenyl)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask. A typical solvent system would be a 4:1 mixture of toluene and water.

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Base D Heating & Stirring (12-24h) A->D B Degassed Solvent B->D C Catalyst C->D E Extraction D->E F Purification E->F

Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Presentation

The following table summarizes representative data for high-performance polymers containing trifluoromethyl groups, illustrating the typical enhancements observed. Note: This data is compiled from literature on analogous fluorinated polymers and is for illustrative purposes.

PropertyNon-fluorinated PolymerPolymer with -(CF₃)PhOCH₃ moietyReference
Thermal Properties
Glass Transition Temp. (Tg)250 °C275 °C[7]
5% Weight Loss Temp. (Td5)480 °C520 °C[10]
Optical Properties
UV-Vis Cutoff Wavelength380 nm360 nm[1]
Refractive Index1.651.60[1]
Dielectric Properties
Dielectric Constant (1 MHz)3.52.8[10]
Solubility
Solubility in NMPSoluble with heatingReadily Soluble at RT[7][10]
Water Absorption1.5%< 0.5%[7]

Logical Relationships and Signaling Pathways

In the context of material science, the use of this compound does not involve biological signaling pathways. Instead, its application is guided by a logical relationship between its chemical structure and the resulting material properties. This can be visualized as a structure-property relationship diagram.

G cluster_structure Chemical Structure cluster_properties Material Properties cluster_applications End Applications A (4-Methoxy-3-(trifluoromethyl)phenyl) boronic acid B Enhanced Thermal Stability A->B CF₃ group C Improved Solubility A->C Bulky CF₃ group D Lower Dielectric Constant A->D Fluorine content E Modified Electronic Properties A->E -OCH₃ & -CF₃ groups F OLEDs B->F G High-Performance Polymers B->G C->G D->G E->F H Organic Photovoltaics E->H

Figure 2. Structure-property-application relationship for materials derived from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its unique substitution pattern allows for the fine-tuning of material properties, leading to significant improvements in thermal stability, solubility, and electronic characteristics. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into a wide range of organic materials, with significant potential in the fields of organic electronics and high-performance polymers. The provided protocols and data serve as a guide for researchers to explore the full potential of this compound in their material science endeavors.

References

Application Notes and Protocols for C-C Bond Formation with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds. This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the phenyl ring influence the electronic properties of the molecule, making it a unique reagent for creating diverse molecular architectures.

This document provides detailed protocols and application notes for the use of this compound in C-C bond formation, with a focus on optimizing reaction conditions for the Suzuki-Miyaura coupling reaction.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C single bond between an organoboron compound and an organohalide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.

The catalytic cycle can be summarized in three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Reaction Conditions

Based on successful Suzuki-Miyaura couplings of structurally similar trifluoromethyl-substituted phenylboronic acids, the following conditions are recommended as a starting point for reactions involving this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Reagent/ConditionConcentration/LoadingNotes
Palladium Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-5 mol%A common and effective Pd(0) source.
Ligand 4-(2-(diphenylphosphino)phenyl)morpholine or other bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)2-10 mol%Crucial for stabilizing the catalyst and promoting the reaction.
Base K₂CO₃ or K₃PO₄2-3 equivalentsThe choice of base can significantly impact yield and should be screened.[1]
Solvent Tetrahydrofuran (THF), Dioxane, or Toluene/Water mixtures0.1 - 0.2 MAnhydrous and degassed solvents are recommended.
Temperature 60 - 110 °COptimization may be required depending on the reactivity of the coupling partners.
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

The following protocols provide a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., 4-(2-(diphenylphosphino)phenyl)morpholine, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.025 mmol), the phosphine ligand (0.05 mmol), and the base (2.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally related boronic acid, which can be used as a reference for optimizing reactions with this compound.

Table 2: Reaction Conditions and Yields for the Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene[2]
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (5)L1 (10)K₂CO₃ (2)THF60185
2Pd(OAc)₂ (5)L1 (10)K₂CO₃ (2)THF60178
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)THF60165
4Pd₂(dba)₃ (5)L1 (10)Cs₂CO₃ (2)THF60192
5Pd₂(dba)₃ (5)L1 (10)K₃PO₄ (2)THF60188
6Pd₂(dba)₃ (5)L1 (10)K₂CO₃ (2)Dioxane60182
7Pd₂(dba)₃ (5)L1 (10)K₂CO₃ (2)Toluene60175

L1 : 4-(2-(diphenylphosphino)phenyl)morpholine

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X (Ln) Pd0->PdII_ArX Ar-X ArX Aryl-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R (Ln) PdII_ArX->PdII_ArR R-B(OH)₂ + Base BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 4-methoxy-3-(trifluoromethyl)phenyl moiety, which can enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. The primary method for the synthesis of these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.

Introduction

The 4-methoxy-3-(trifluoromethyl)phenyl group is of significant interest in drug discovery. The trifluoromethyl group can increase lipophilicity and metabolic stability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. Biaryl structures are prevalent in many top-selling drugs, highlighting their importance as privileged scaffolds. The Suzuki-Miyaura reaction is a robust and versatile method for constructing the C-C bond between an aryl halide and an organoboron compound, such as this compound.

Data Presentation: Suzuki-Miyaura Coupling Reactions

While a comprehensive dataset for the Suzuki-Miyaura coupling of this compound with a wide range of aryl halides is not available in a single source, the following table summarizes typical yields obtained in similar reactions with structurally related boronic acids and various aryl halides. These values can serve as a benchmark for reaction optimization.

EntryAryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane1008~90-98
34-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene11016~80-90
42-BromopyridinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O10012~75-85
51-Chloro-4-methoxybenzeneNiCl₂(dppp)K₃PO₄Dioxane12024~60-70
64-IodoanisolePd(PPh₃)₄Na₂CO₃DMF/H₂O1006~90-97

Note: The yields presented are typical for Suzuki-Miyaura reactions with similar substituted boronic acids and may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add the palladium catalyst (2-5 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add to Flask reaction Heating & Stirring setup->reaction 2. Add Solvent workup Aqueous Workup reaction->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Extract & Dry product Pure Biaryl Product purification->product 5. Isolate

Caption: General workflow for the synthesis of biaryl compounds.

Potential Signaling Pathway Involvement

Biaryl compounds containing trifluoromethyl and methoxy moieties have been investigated as inhibitors of various signaling pathways implicated in cancer and inflammation. One such pathway is the PD-1/PD-L1 pathway, which is a critical immune checkpoint. Inhibition of this pathway can restore anti-tumor immunity.

signaling_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Activation T-Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Biaryl Biaryl Compound (Inhibitor) Biaryl->PD1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

Applications in Drug Development

Biaryl compounds synthesized from this compound are promising candidates for drug development due to the favorable properties imparted by the trifluoromethyl and methoxy groups.

  • Anticancer Agents: The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding affinity to target proteins and improve metabolic stability. Biaryls with this moiety could be explored as inhibitors of kinases, protein-protein interactions (such as PD-1/PD-L1), or other targets relevant to cancer biology.[1]

  • Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of novel biaryl structures could be evaluated in relevant cellular and in vivo models.

  • Metabolic Disease Therapeutics: Some studies have shown that pyrazoline derivatives of trifluoromethylated chalcones exhibit α-glucosidase inhibitory activity, suggesting potential applications in the treatment of diabetes.[2][3]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating the 4-methoxy-3-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The resulting biaryl products have significant potential in drug discovery and materials science, warranting further investigation into their biological activities and applications.

References

Application Notes and Protocols: Efficient Ligand Selection for Suzuki-Miyaura Cross-Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is of paramount importance in medicinal chemistry and materials science due to their ability to modulate pharmacokinetic and physicochemical properties. (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block for introducing this privileged structural motif. However, as an electron-deficient boronic acid, its successful cross-coupling is highly dependent on the judicious selection of the ligand, catalyst, and reaction conditions to overcome challenges such as slow transmetalation and potential protodeboronation.

This document provides a comprehensive guide to ligand selection for the efficient Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. It includes a summary of recommended ligands, detailed experimental protocols, and visual aids to facilitate understanding and implementation in the laboratory.

Ligand Selection for Enhanced Catalytic Activity

The choice of ligand is critical for promoting the efficient cross-coupling of electron-deficient boronic acids like this compound. The ideal ligand should facilitate both the oxidative addition of the palladium precursor to the aryl halide and the subsequent transmetalation step with the boronic acid. For this class of substrates, bulky and electron-rich phosphine ligands, particularly biaryl phosphines (Buchwald-type ligands), have demonstrated superior performance.

These ligands stabilize the palladium center, promote the formation of the active catalytic species, and accelerate the rate-limiting transmetalation step. Key ligands that have shown efficacy in the coupling of electron-deficient boronic acids include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the ligand of choice for challenging Suzuki-Miyaura couplings, providing high yields for a broad range of substrates.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and versatile ligand, known for its high catalytic activity.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of heteroaryl chlorides.

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A bulky and electron-rich alkylphosphine ligand that has proven effective in various cross-coupling reactions.

  • Tri-tert-butylphosphine (P(t-Bu)₃): A sterically demanding and electron-rich ligand suitable for a range of Suzuki couplings.

The selection of the optimal ligand is often substrate-dependent, and a preliminary screen of a small set of these established ligands is highly recommended to identify the most efficient catalytic system for a specific transformation.

Data Presentation: Ligand Performance in a Representative Cross-Coupling Reaction

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole. These results are compiled based on typical outcomes for similar electron-deficient boronic acids and serve as a guide for ligand selection and reaction optimization.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane/H₂O1002>95
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O100392
RuPhos Pd-G3-XPhosK₂CO₃THF80488
cataCXium® A Pd(OAc)₂Cs₂CO₃Toluene110685
P(t-Bu)₃ Pd₂(dba)₃K₂CO₃DME90880
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012<40

Note: Yields are representative and can vary depending on the specific aryl halide, reaction scale, and purity of reagents. A ligand screen is always recommended for optimal results. The use of traditional ligands like triphenylphosphine (PPh₃) often results in significantly lower yields for this type of transformation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Degassed water

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), the chosen palladium precursor (1-2 mol%), the selected ligand (2-4 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the reaction vessel via syringe. The final concentration of the aryl halide is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-12 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C Ar'-B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Workflow

Ligand_Selection_Workflow cluster_0 Initial Screening cluster_1 Optimization A Define Substrates: This compound + Aryl/Heteroaryl Halide B Select a Panel of Ligands (XPhos, SPhos, RuPhos, etc.) A->B C Run Small-Scale Parallel Reactions (Standardized Conditions) B->C D Analyze Yields (LC-MS, GC-MS, or NMR) C->D E Identify Top 1-2 Ligands D->E F Optimize Reaction Parameters: - Base - Solvent - Temperature - Catalyst Loading E->F G Validate Optimal Conditions F->G H Scale-Up Synthesis G->H

Caption: A logical workflow for ligand selection and reaction optimization.

Application Notes and Protocols for Anhydrous Cross-Coupling Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting anhydrous Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. The use of anhydrous conditions can offer significant advantages over traditional aqueous systems, including the mitigation of side reactions such as protodeboronation and compatibility with water-sensitive functional groups. This document outlines key considerations, presents comparative data, and provides step-by-step experimental procedures.

Introduction to Anhydrous Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] While traditionally performed in the presence of water to facilitate the dissolution of inorganic bases and the activation of the boronic acid, anhydrous conditions have emerged as a powerful alternative. The absence of water can prevent the hydrolysis of sensitive functional groups and suppress the undesired protodeboronation of the boronic acid partner.[2] This has led to the development of methodologies employing organic-soluble bases and boronic esters, which are more stable under anhydrous conditions.[2][3]

Data Presentation: Comparative Yields of Anhydrous vs. Aqueous Suzuki-Miyaura Reactions

The choice between anhydrous and aqueous conditions can significantly impact reaction efficiency and yield. The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions for various substituted phenylboronic acids under different conditions to facilitate comparison.

Table 1: Coupling of Phenylboronic Acids with Aryl Bromides

Phenylboronic Acid SubstituentAryl Bromide SubstituentConditionsYield (%)Reference
H4-CF₃Anhydrous: Neopentyl 4-fluorophenylboronic ester, TMSOK, Pd-P(t-Bu)₃-G3, THF, rt, 5 min99[2][4]
H4-CF₃Aqueous: K₃PO₄, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h95[5][6]
4-MeO4-Br-AnisoleAqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h98[5][6]
4-Me4-Br-TolueneAqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h100[5][6]
2-Me2-Br-TolueneAqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h80[5][6]

Table 2: Coupling of Phenylboronic Acids with Aryl Chlorides

Phenylboronic Acid SubstituentAryl Chloride SubstituentConditionsYield (%)Reference
H4-Cl-AcetophenoneAqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h65[5][6]
H4-Cl-NitrobenzeneAqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h71[5][6]
H2-Cl-PyridineAnhydrous: K-tert-butoxide, PEPPSI-IPr, isopropanol, rtHigh Yield[7]

Experimental Protocols

The following are detailed protocols for performing anhydrous Suzuki-Miyaura cross-coupling reactions. A standard aqueous protocol is also provided for comparison.

Protocol 1: Anhydrous Suzuki-Miyaura Coupling Using Neopentyl Glycol Boronic Ester and Potassium Trimethylsilanolate (TMSOK)

This protocol is adapted from a procedure demonstrating a rapid and homogeneous anhydrous Suzuki-Miyaura cross-coupling.[2][3]

Materials:

  • Substituted Phenylboronic Acid

  • Neopentyl Glycol

  • Aryl Halide (Bromide or Chloride)

  • Palladium Pre-catalyst (e.g., Pd-P(t-Bu)₃-G3)

  • Potassium Trimethylsilanolate (TMSOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark Apparatus

  • Schlenk Flask and standard Schlenk line equipment

  • Magnetic Stirrer and Stir Bar

Part A: Preparation of Neopentyl Phenylboronic Ester

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the substituted phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).[2]

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.[2]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with deionized water. Be mindful that excessive washing can lead to hydrolysis of the ester.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the neopentyl phenylboronic ester.[2]

Part B: Anhydrous Cross-Coupling Reaction

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the neopentyl phenylboronic ester (1.2 equiv), the aryl halide (1.0 equiv), and the palladium pre-catalyst (e.g., 2 mol % Pd-P(t-Bu)₃-G3) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Remove the flask from the glovebox and add anhydrous THF via syringe.

  • In a separate flask, dissolve potassium trimethylsilanolate (TMSOK) (1.4 equiv) in anhydrous THF under an inert atmosphere.[2]

  • Slowly add the TMSOK solution to the reaction mixture at room temperature. The reaction is often exothermic.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC, GC-MS, or LC-MS. These reactions are often complete within 5-60 minutes.[2][3]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling with MIDA Boronates

MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline solids that are unreactive under anhydrous coupling conditions, making them ideal for iterative cross-coupling strategies.[8] The boronic acid can be released by treatment with a mild aqueous base.[8]

Materials:

  • Aryl Halide substituted with a MIDA boronate

  • Substituted Phenylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous Solvent (e.g., Dioxane)

  • Standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide-MIDA boronate (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv K₃PO₄).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • To deprotect the MIDA boronate, treat the purified product with a mild aqueous base (e.g., 1M NaOH) to release the free boronic acid for subsequent reactions.[8]

Protocol 3: Standard Aqueous Suzuki-Miyaura Coupling

This protocol provides a general procedure for a typical aqueous Suzuki-Miyaura reaction for comparison.

Materials:

  • Substituted Phenylboronic Acid

  • Aryl Halide

  • Palladium Catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Inorganic Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), substituted phenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), ligand (if necessary), and base (2.0-3.0 equiv).

  • Add the solvent mixture (e.g., a 4:1 ratio of organic solvent to water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion (monitor by TLC, GC-MS, or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle and a general experimental workflow for anhydrous Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX:n->ArPdAr:n [Ar'B(OR)₂(Base)]⁻ Transmetalation Transmetalation ArPdAr:s->Pd0:s Product Ar-Ar' ArPdAr:s->Product:w RedElim Reductive Elimination ArX Ar-X BoronicEster Ar'B(OR)₂ Base Base (e.g., TMSOK) BoronicEster->Base Boronate [Ar'B(OR)₂(Base)]⁻ Base->Boronate activates

Caption: Catalytic cycle of the anhydrous Suzuki-Miyaura cross-coupling reaction.

Anhydrous_Suzuki_Workflow start Start prep_glassware Oven-dry glassware (Schlenk flask, etc.) start->prep_glassware inert_atm Assemble under inert atmosphere (Glovebox or Schlenk line) prep_glassware->inert_atm add_solids Charge flask with: - Boronic Ester - Aryl Halide - Palladium Pre-catalyst inert_atm->add_solids add_solvent Add anhydrous solvent (e.g., THF) via syringe add_solids->add_solvent add_base Slowly add base solution to the reaction mixture add_solvent->add_base prep_base Prepare solution of soluble base (e.g., TMSOK) in anhydrous solvent prep_base->add_base reaction Stir at room temperature or heat as required add_base->reaction monitor Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous workup: - Quench reaction - Extract with organic solvent monitor->workup Upon completion purify Dry, concentrate, and purify by chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

References

One-Pot Synthesis Strategies Involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of biaryl compounds and arylamines/ethers using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This versatile building block is crucial in medicinal chemistry and materials science due to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.

Introduction

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by minimizing intermediate purification steps. This document outlines two key one-pot strategies involving this compound: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Chan-Lam coupling for the formation of C-N and C-O bonds.

The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring of the boronic acid influences its reactivity. These electronic factors must be considered when selecting catalysts, bases, and reaction conditions to achieve optimal yields.

One-Pot Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. In a one-pot borylation/Suzuki-Miyaura coupling, an aryl halide is first converted to its boronic ester, which then reacts in situ with a second aryl halide without isolation. While a direct one-pot reaction starting from the boronic acid is more straightforward, a sequential one-pot approach starting from the corresponding aryl halide of this compound is also a common strategy in complex molecule synthesis.

This section details a proposed one-pot protocol for the direct Suzuki-Miyaura coupling of this compound with various aryl halides.

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling

Objective: To synthesize a 4'-methoxy-3'-(trifluoromethyl)-biphenyl derivative via a one-pot Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroacetophenone, 4-bromoanisole, or 3-iodopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene/Ethanol/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the indicated time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodobenzotrifluoridecis-[PdCl₂(Ph₂PNHpy)]K₃PO₄·3H₂ODMF1001596[1]
24-BromoanisolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285-95 (Estimated)General Protocol
33-BromopyridinePdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O90880-90 (Estimated)General Protocol

Note: Estimated yields are based on typical outcomes for similar substrates as specific one-pot data for this compound is limited.

Logical Workflow for One-Pot Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Boronic Acid + Aryl Halide + Base Heating Heating (80-120°C) Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Stirring Stirring (2-24h) Heating->Stirring Extraction Aqueous Workup & Extraction Stirring->Extraction Purification Column Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

Caption: Workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.

One-Pot Chan-Lam Coupling Reaction

The Chan-Lam coupling provides an efficient route to synthesize aryl ethers and aryl amines by coupling a boronic acid with an alcohol or an amine, respectively. This reaction is typically catalyzed by copper salts and can often be performed under mild, aerobic conditions.

Experimental Protocol: One-Pot Chan-Lam N-Arylation

Objective: To synthesize an N-aryl aniline derivative via a one-pot Chan-Lam coupling reaction.

Materials:

  • This compound

  • Amine or Phenol (e.g., Aniline, 4-chloroaniline, Phenol)

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Base (optional, e.g., Pyridine, Et₃N)

  • Solvent (e.g., Dichloromethane (DCM), Methanol, Toluene)

  • Molecular sieves (optional)

Procedure:

  • To a reaction flask, add the amine or phenol (1.0 equiv.), this compound (1.5 equiv.), and the copper catalyst (0.1-1.0 equiv.).

  • If required, add a base (2.0 equiv.) and molecular sieves.

  • Add the solvent and stir the mixture, open to the air, at room temperature or with heating (40-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline or aryl ether.

Data Presentation: Chan-Lam Coupling
EntryCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂PyridineDCMRT4870-85 (Estimated)
2PhenolCuINoneToluene802465-80 (Estimated)
34-ChloroanilineCu(OAc)₂Et₃NMethanol603670-90 (Estimated)

Signaling Pathway for Catalytic Chan-Lam Coupling

ChanLam_Pathway CuII Cu(II) CuIII_intermediate Ar-Cu(III)-NHR CuII->CuIII_intermediate Transmetalation BoronicAcid (4-MeO-3-CF3)PhB(OH)2 BoronicAcid->CuIII_intermediate Amine R-NH2 Amine->CuIII_intermediate Product Ar-NHR CuIII_intermediate->Product Reductive Elimination CuI Cu(I) CuIII_intermediate->CuI CuI->CuII Oxidation Oxidant O2 (Air) Oxidant->CuI

Caption: Catalytic cycle of the Chan-Lam C-N cross-coupling reaction.

Conclusion

The one-pot Suzuki-Miyaura and Chan-Lam reactions are highly effective strategies for the utilization of this compound in the synthesis of complex organic molecules. The provided protocols offer a starting point for the development of specific synthetic routes. Researchers should note that optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for their specific substrates. The unique electronic nature of this compound makes it a valuable tool for accessing novel chemical space in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This electron-deficient boronic acid can present unique challenges, and this guide offers structured advice to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often linked to its electronic properties. The electron-withdrawing trifluoromethyl group can deactivate the boronic acid, making key steps in the catalytic cycle challenging. The primary factors to investigate are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands are often necessary to promote the oxidative addition and reductive elimination steps.

  • Base Selection: The choice and strength of the base are crucial for the transmetalation step. Insufficiently strong bases may not activate the boronic acid effectively.

  • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, leading to yield loss.[1][2][3] This is particularly prevalent with electron-deficient boronic acids.[2]

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and water are critical parameters that must be optimized.

Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common issue with electron-deficient boronic acids.[1][2] Here are several strategies to mitigate it:

  • Use of Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.[1]

  • Choice of a Milder, Non-Aqueous Base: Strong bases can sometimes promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous.[1][4]

  • Convert the Boronic Acid: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]

Q3: What are the recommended catalysts and ligands for coupling with an electron-deficient boronic acid like this compound?

A3: For challenging substrates, modern palladium precatalysts and specialized ligands are often required.

  • Palladium Precatalysts: Consider using air- and moisture-stable precatalysts like those from the Buchwald or Fu groups (e.g., G3 or G4 precatalysts). These are designed for difficult couplings.[4]

  • Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or tBu₃P are often effective.[3][5] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Buchwald-type biarylphosphine ligands are particularly well-suited for these types of reactions.[5]

Q4: How do I choose the right base and solvent for my reaction?

A4: The base and solvent system is critical for a successful Suzuki coupling.

  • Bases: For electron-deficient boronic acids, stronger bases are often necessary to facilitate transmetalation.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices.[4][6]

  • Solvents: Aprotic solvents are generally preferred. Common choices include dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water to aid in dissolving the base.[6][7] However, for minimizing protodeboronation, anhydrous conditions may be necessary.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with this compound.

Problem: Low Conversion of Starting Materials
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[4]
Inefficient Ligand Switch to a more electron-rich and bulky phosphine ligand like SPhos, XPhos, or RuPhos.[5][7]
Insufficient Base Strength Change to a stronger base such as K₃PO₄ or Cs₂CO₃.[4][6] Ensure the base is finely powdered for better solubility and reactivity.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition.[4]
Poor Solvent Choice Try a different solvent system. A mixture of dioxane/water or THF/water is a good starting point.[4][6] For sensitive substrates, consider anhydrous toluene or DME.
Problem: Formation of Side Products
Potential Cause Suggested Solution
Protodeboronation Convert the boronic acid to its corresponding pinacol ester or MIDA boronate to improve stability.[1][2] Use anhydrous reaction conditions and a non-nucleophilic base like K₃PO₄.[1]
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen contamination, which can promote homocoupling.[4]
Decomposition of Reactants or Product Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS.[1]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or THF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[4]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[4]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr ArBOH2 Ar'B(OH)2 (Base) ArBOH2->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity and Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand) Check_Reagents->Optimize_Catalyst Optimize_Base Optimize Base and Solvent Check_Conditions->Optimize_Base Address_Side_Reactions Address Side Reactions (e.g., Protodeboronation) Optimize_Catalyst->Address_Side_Reactions Optimize_Base->Address_Side_Reactions Successful_Coupling Improved Yield Address_Side_Reactions->Successful_Coupling Failure Persistent Low Yield Address_Side_Reactions->Failure If issues persist Consult Consult Literature for Similar Substrates Failure->Consult

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Preventing protodeboronation of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 1-methoxy-2-(trifluoromethyl)benzene, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can make this particular boronic acid more susceptible to this decomposition pathway.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The base required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also promote protodeboronation.[2] The reaction is often fastest at high pH due to the formation of the more reactive arylboronate anion.[2][3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation.

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.[4]

  • Prolonged Reaction Times: Extended reaction times can lead to the gradual decomposition of the boronic acid.

  • Inefficient Catalyst System: If the desired cross-coupling reaction is slow due to a suboptimal catalyst or ligand, the competing protodeboronation side reaction can become more significant.

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the 1-methoxy-2-(trifluoromethyl)benzene byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick qualitative method to assess the consumption of starting materials and the formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying the components of your reaction mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic peaks. ¹⁹F NMR is particularly useful for monitoring fluorine-containing compounds.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the quality and stability of your boronic acid, it is crucial to store it under the correct conditions. The compound should be kept in a tightly sealed container in a dry and well-ventilated area. For long-term stability, refrigeration (below 4°C/39°F) is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues related to the protodeboronation of this compound.

Quantitative Data Summary: Impact of Reaction Parameters on Protodeboronation

The following table summarizes the expected qualitative effects of various reaction parameters on the rate of protodeboronation. This information can guide your optimization efforts.

ParameterConditionExpected Impact on ProtodeboronationRecommendation
Base Strong Bases (e.g., NaOH, KOH)Increased RateUse milder bases like K₃PO₄, Cs₂CO₃, or KF.
Weak Bases (e.g., K₃PO₄, Cs₂CO₃)Decreased RatePreferred for minimizing protodeboronation.
Temperature High (e.g., >100 °C)Increased RateOperate at the lowest effective temperature.
Moderate (e.g., 60-80 °C)Decreased RateOptimize for a balance between reaction rate and stability.
Solvent Protic/AqueousIncreased RateUse anhydrous solvents or minimize water content.
Aprotic/Anhydrous (e.g., Toluene, Dioxane)Decreased RateIdeal for suppressing protodeboronation.
Catalyst Low Activity CatalystIncreased Protodeboronation (due to longer reaction times)Employ a highly active catalyst system to accelerate the desired reaction.
High Activity Catalyst (e.g., Pd(OAc)₂/SPhos)Decreased ProtodeboronationRecommended for efficient coupling of electron-deficient partners.[5]
Boronic Acid Form Free Boronic AcidMore SusceptibleConsider converting to a more stable boronic ester.
Boronic Ester (Pinacol, MIDA)Less SusceptibleA key strategy for preventing premature decomposition.[3]
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting experiments where protodeboronation is a suspected issue.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Yield or Byproduct Formation check_protodeboronation Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) to Confirm Protodeboronation start->check_protodeboronation protodeboronation_confirmed Protodeboronation Confirmed check_protodeboronation->protodeboronation_confirmed no_protodeboronation Other Side Reactions or Incomplete Conversion protodeboronation_confirmed->no_protodeboronation No optimize_conditions Optimize Reaction Conditions: - Milder Base (K₃PO₄) - Lower Temperature - Anhydrous Solvent protodeboronation_confirmed->optimize_conditions Yes use_ester Convert to Boronic Ester (Pinacol or MIDA) protodeboronation_confirmed->use_ester Yes change_catalyst Use High-Activity Catalyst System (e.g., Buchwald Ligands) protodeboronation_confirmed->change_catalyst Yes re_evaluate Re-evaluate Reaction Progress optimize_conditions->re_evaluate use_ester->re_evaluate change_catalyst->re_evaluate

Caption: A workflow diagram for troubleshooting low yields due to protodeboronation.

Experimental Protocols

Here are detailed methodologies for key strategies to prevent the protodeboronation of this compound.

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl Ether)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., DCM) to the flask.

  • Stir the resulting suspension at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting boronic acid.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filter cake with a small amount of the anhydrous solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

  • The crude product can often be used directly in subsequent reactions. If further purification is required, it can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of this compound MIDA ester

MIDA (N-methyliminodiacetic acid) esters offer enhanced stability and are particularly useful in iterative cross-coupling strategies.

Materials:

  • This compound

  • N-Methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in anhydrous DMF.[6]

  • Seal the vial and heat the reaction mixture to 160 °C for 10 minutes (after an initial 5-minute temperature ramp).[6]

  • After cooling to room temperature, remove the DMF under reduced pressure.

  • The resulting solid can be suspended in diethyl ether and sonicated to yield the pure MIDA protected boronic ester, which can be collected by filtration.[6]

Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound or its pinacol ester with an aryl halide, optimized to reduce protodeboronation.

Materials:

  • This compound or its pinacol ester (1.1 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ (2 mol%))

  • Ligand (e.g., SPhos (4 mol%))

  • Base (e.g., K₃PO₄ (2.0 equiv))

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid or ester, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Mechanisms

Mechanism of Base-Catalyzed Protodeboronation

The following diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation of an arylboronic acid.

G ArBOH2 Ar-B(OH)₂ (Arylboronic Acid) ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H (Protodeboronated Product) ArBOH3_minus->ArH + H₂O BOH3 B(OH)₃ (Boric Acid) H2O H₂O (Proton Source) OH_minus OH⁻ H2O_prod H₂O

Caption: The general mechanism for base-catalyzed protodeboronation of an arylboronic acid.

This guide is intended to provide a starting point for addressing the challenges associated with the protodeboronation of this compound. Experimental conditions may require further optimization based on the specific substrates and reaction setup.

References

Managing impurities in reactions with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. The following information is designed to help you manage common impurities and navigate challenges during your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The two most prevalent impurities are:

  • Boroxine (Anhydride): this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This is often the most significant impurity, and many commercial sources of this reagent state that it contains varying amounts of the anhydride.[1][2] The formation of boroxines is a reversible process favored by the removal of water.[3]

  • Protodeboronated Product: This impurity, 2-methoxy-5-(trifluoromethyl)anisole, results from the replacement of the boronic acid group with a hydrogen atom. While trifluoromethyl-substituted phenylboronic acids are generally reported to have a high resistance to protodeboronation, it can still occur under certain reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases.[4]

Q2: How does the trifluoromethyl (-CF3) group affect the properties of this boronic acid?

A2: The electron-withdrawing nature of the trifluoromethyl group influences the boronic acid's reactivity and stability.[3] It generally increases the Lewis acidity of the boron atom, which can enhance its participation in cross-coupling reactions.[3] This electron-withdrawing effect also contributes to a higher resistance to protodeboronation compared to more electron-rich arylboronic acids.[4]

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the possible causes?

A3: Several factors could be contributing to a poor reaction outcome:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If necessary, use a fresh batch or a different palladium source.

  • Base Incompatibility: The choice of base is crucial in Suzuki-Miyaura reactions.[5] For this boronic acid, common bases like potassium carbonate, cesium carbonate, or potassium phosphate are often used. The base may not be strong enough, or it could be sterically hindered.

  • Solvent Effects: The solvent system must be appropriate for all reaction components. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Boroxine Formation: A high concentration of the boroxine anhydride in your starting material can lead to slower reaction kinetics. While boroxines are generally in equilibrium with the boronic acid in the presence of water, a large initial amount may require longer reaction times or more vigorous conditions to fully participate in the catalytic cycle.

Q4: How can I determine the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a common and effective way to determine the purity and quantify impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information and help identify impurities like the protodeboronated product and the boroxine. Boroxine formation can sometimes lead to broadened peaks in the 1H NMR spectrum.

  • Titration: Acid-base titration can be used to determine the assay of the boronic acid.[7][8]

Troubleshooting Guides

Problem: Presence of Significant Boroxine Impurity

Symptoms:

  • Broadened peaks in the 1H NMR spectrum.

  • Mass spectrometry data showing a higher molecular weight species corresponding to the trimer.

  • Inconsistent reaction yields or kinetics in Suzuki-Miyaura coupling.

Troubleshooting Workflow:

start High Boroxine Content Detected check_reaction_conditions Does the reaction use aqueous conditions? start->check_reaction_conditions hydrolysis_step Consider in-situ hydrolysis: - Add water to the reaction mixture. - Stir for a period before adding the catalyst. check_reaction_conditions->hydrolysis_step Yes purification Purify the boronic acid before use. check_reaction_conditions->purification No end Proceed with Reaction hydrolysis_step->end recrystallization Recrystallize from an appropriate solvent system (e.g., aqueous ethanol, toluene/heptane). purification->recrystallization Recrystallization is an option column_chromatography Perform column chromatography on silica gel. purification->column_chromatography Chromatography is an option use_as_is Proceed with the reaction, but anticipate potentially slower kinetics and adjust reaction time accordingly. purification->use_as_is If purification is not feasible recrystallization->end column_chromatography->end use_as_is->end

Caption: Decision workflow for managing boroxine impurities.

Problem: Detection of Protodeboronated Impurity

Symptoms:

  • A peak corresponding to 2-methoxy-5-(trifluoromethyl)anisole is observed in GC-MS or LC-MS.

  • Characteristic signals for the protodeboronated species are present in the 1H NMR spectrum of the crude reaction mixture or purified product.

Troubleshooting and Mitigation Pathway:

start Protodeboronation Detected analyze_conditions Analyze Reaction Conditions start->analyze_conditions high_temp High Reaction Temperature? analyze_conditions->high_temp long_duration Prolonged Reaction Time? analyze_conditions->long_duration harsh_ph Strongly Acidic or Basic Conditions? analyze_conditions->harsh_ph reduce_temp Lower the reaction temperature. high_temp->reduce_temp Yes optimize_time Optimize reaction time; monitor by LC-MS or TLC. long_duration->optimize_time Yes adjust_ph Use a milder base or buffer the reaction medium. harsh_ph->adjust_ph Yes end Minimized Protodeboronation reduce_temp->end optimize_time->end adjust_ph->end

Caption: Pathway to mitigate protodeboronation side reactions.

Data Presentation

Table 1: Common Analytical Methods for Purity Assessment

Analytical MethodInformation ProvidedPotential Observations for Impurities
Reversed-Phase HPLC Quantitative purity assessment.Separate peaks for the boronic acid, boroxine, and protodeboronated product.
1H NMR Structural confirmation and impurity identification.Broadening of aromatic and hydroxyl protons with boroxine. Appearance of a new aromatic spin system and disappearance of the B(OH)2 signal for the protodeboronated product.
19F NMR Confirmation of the -CF3 group's presence and electronic environment.Potential for slight chemical shift differences between the boronic acid and its impurities.
LC-MS Molecular weight confirmation and impurity detection.Detection of the [M+H]+ for the boronic acid and protodeboronated product. Higher mass ions corresponding to the boroxine trimer may be observed.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required) to the mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Small-Scale Purification of this compound by Recrystallization
  • Dissolution: In a flask, dissolve the boronic acid containing the boroxine impurity in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene).

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove soluble impurities.

  • Drying: Dry the purified boronic acid under vacuum. It is advisable to store the purified material under an inert atmosphere to prevent reformation of the boroxine.

References

Optimizing reaction temperature and time for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging coupling partner?

A1: While the electron-withdrawing trifluoromethyl (CF₃) group can enhance reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, it also makes the boronic acid susceptible to certain side reactions.[1][2][3] Electron-deficient arylboronic acids are particularly prone to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[4] Optimizing the balance between desired reactivity and decomposition is key.

Q2: My reaction is not working, showing low to no yield. What are the first things I should check?

A2: When a Suzuki coupling fails, a systematic check of key parameters is essential.[5]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[5] Consider using a fresh batch or a more robust, air-stable precatalyst.[5]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[5][6] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time or exist as their corresponding anhydrides (boroxines).[5][7]

  • Base and Solvent: The choice of base and solvent is critical and often linked. The base must be strong enough to promote transmetalation without causing degradation of your starting materials or products.[5]

Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation is a common side reaction for electron-deficient boronic acids.[4] Several strategies can mitigate this issue:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or KF.[5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[5]

  • Shorter Reaction Times: A highly active catalyst that promotes rapid coupling can help the desired reaction "outrun" the slower protodeboronation side reaction.[8]

  • Masked Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, can protect it from decomposition under basic reaction conditions.[4][9]

Q4: What is homocoupling and how can I prevent it?

A4: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple together. The primary causes are the presence of oxygen or using a Pd(II) catalyst precursor without efficient reduction to Pd(0).[6][10] To prevent it, ensure rigorous deoxygenation of your reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with inert gas) and consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][10]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield

Your Suzuki-Miyaura coupling with this compound is providing a low or inconsistent yield of the desired biaryl product.

G start Low / Inconsistent Yield q1 Is the reaction turning black (Pd black formation)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Reaction temp. is likely too high. - Decrease temperature (try 80-90 °C). - Screen different ligands (e.g., Buchwald-type). a1_yes->sol1 q2 Have you confirmed the quality of your reagents? a1_no->q2 sol2 - Use fresh, high-purity boronic acid and aryl halide. - Ensure catalyst and ligand are not degraded. - Use anhydrous, finely powdered base. q2->sol2 No q3 Is your system properly degassed? q2->q3 Yes sol3 - Degas solvent thoroughly (e.g., 3x freeze-pump-thaw). - Maintain a positive pressure of inert gas (Ar/N2). q3->sol3 No end_node Re-evaluate Base/Solvent Combination q3->end_node Yes

Caption: Troubleshooting flowchart for low yield.

Detailed Steps:

  • Assess Catalyst Decomposition: The formation of palladium black indicates catalyst death, often due to excessively high temperatures.[11] Reduce the reaction temperature; optimal ranges are often between 80–110 °C, but this is substrate-dependent.[5]

  • Verify Reagent Quality: this compound can exist in equilibrium with its anhydride form, which may affect stoichiometry.[7] Use fresh reagents and ensure bases like K₃PO₄ are finely powdered and dry for anhydrous reactions.[5][12]

  • Optimize Degassing: Oxygen is highly detrimental, causing both homocoupling and catalyst decomposition.[5][6] Use robust degassing methods like freeze-pump-thaw cycles over simple inert gas bubbling.[10]

  • Re-screen Base and Ligand: The electron-withdrawing nature of the CF₃ group affects the electronics of the boronic acid. A different base (e.g., Cs₂CO₃, K₂CO₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate the catalytic cycle.[5]

Issue 2: Significant Side Product Formation (Protodeboronation)

Analysis of the crude reaction mixture (TLC, LC-MS, NMR) shows a significant amount of 2-methoxy-1-(trifluoromethyl)benzene, the byproduct of protodeboronation.

Corrective Actions:

  • Temperature & Time Optimization: While higher temperatures can speed up the desired coupling, they can also accelerate decomposition. Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.[8] For particularly unstable substrates, a highly active catalyst that allows for lower reaction temperatures (e.g., 40 °C or even room temperature) may be necessary.[13]

  • Switch to a Milder Base: Strong bases can promote protodeboronation.[5] Screen milder inorganic bases as shown in the table below.

  • Employ Anhydrous Conditions: Remove water, the proton source, by using anhydrous solvents (e.g., dry toluene or dioxane) and a dry, finely powdered base.[5]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how reaction parameters can be adjusted to optimize the coupling.

Table 1: Effect of Temperature and Time on Yield

EntryTemperature (°C)Time (h)Yield (%)Observations
1Ambient12< 10Reaction is often too slow at room temperature without a highly specialized catalyst system.[14]
2703~70-80A good starting point for optimization; balances reaction rate and catalyst stability.[15]
380-1002-8> 90Often the optimal range for many Suzuki couplings, but requires careful monitoring.[5][10]
4> 1104VariableHigh risk of catalyst decomposition (Pd black formation) and increased side reactions, potentially lowering the yield.[8][11]

Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, base, and solvent used.

Table 2: Base and Solvent Selection Guide

BaseSolvent SystemTypical Temperature (°C)Comments
K₃PO₄Toluene, Dioxane80-110A strong, effective base, but can promote protodeboronation in aqueous media. Best used under anhydrous conditions and finely powdered.[5][12]
K₂CO₃DMF/H₂O, EtOH/H₂O70-100A milder, common base suitable for many couplings. Good choice to reduce protodeboronation.[15]
Cs₂CO₃Dioxane, Toluene, THF80-110Highly effective base, often used for more challenging or sterically hindered couplings.
KFTHF, Toluene80-100A mild base that can be very effective in preventing protodeboronation.[5]

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5]

  • Reagent Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Degassing: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add the degassed solvent (e.g., Toluene/H₂O 4:1, 0.1-0.5 M) via syringe.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction & Analysis cluster_2 Workup & Purification p1 Add solid reagents: Aryl Halide Boronic Acid Base, Catalyst p2 Seal vial and purge with Ar / N2 p1->p2 p3 Add degassed solvent p2->p3 r1 Heat to target temperature (e.g., 90 °C) with vigorous stirring p3->r1 r2 Monitor reaction progress (TLC, LC-MS) r1->r2 w1 Cool, quench with H2O, & extract with organic solvent r2->w1 w2 Wash, dry, and concentrate organic layer w1->w2 w3 Purify via column chromatography w2->w3

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Active Pd(0)L_n oa Oxidative Addition pd0->oa + Ar-X pd_complex Ar-Pd(II)-X oa->pd_complex tm Transmetalation pd_complex->tm + [Ar'B(OR)3]^- biaryl_complex Ar-Pd(II)-Ar' tm->biaryl_complex re Reductive Elimination biaryl_complex->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with Trifluoromethyl-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving trifluoromethyl-substituted boronic acids, a key building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a trifluoromethyl-substituted phenylboronic acid is giving a low yield or has stalled completely. What are the common causes?

A1: Low or no conversion in Suzuki-Miyaura reactions with trifluoromethyl-substituted boronic acids is a frequent issue. The primary suspects are catalyst deactivation and boronic acid degradation. Key factors include:

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][2] This is particularly prevalent with electron-deficient boronic acids, such as those bearing a trifluoromethyl group, especially under basic and heated conditions.[1]

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Oxygen contamination can also lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by suboptimal reaction conditions or impurities.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete, leading to a lower concentration of the active catalyst.

Q2: I am observing a significant amount of the corresponding trifluoromethyl-benzene as a byproduct. What is causing this?

A2: The formation of trifluoromethyl-benzene indicates that protodeboronation is the dominant side reaction.[1][2] The electron-withdrawing nature of the trifluoromethyl group makes the boronic acid more susceptible to this undesired reaction.

Q3: How does the position of the trifluoromethyl group (ortho, meta, para) affect the reaction?

A3: The position of the CF₃ group has a significant impact on both the electronic properties and steric hindrance of the boronic acid, which in turn affects its reactivity and stability.

  • ortho-isomer: The close proximity of the bulky CF₃ group to the boronic acid moiety can sterically hinder the transmetalation step, often leading to lower yields compared to the meta and para isomers.

  • meta and para-isomers: These isomers are generally more reactive than the ortho-isomer due to reduced steric hindrance. The strong electron-withdrawing effect is still present, making them prone to protodeboronation, but typically good yields can be achieved with optimized conditions.

Q4: What are the best strategies to minimize protodeboronation?

A4: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates offer increased stability.[2] MIDA boronates are particularly stable and allow for the slow release of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.

  • Milder Reaction Conditions:

    • Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.

  • Anhydrous Conditions: While not always necessary, using anhydrous solvents can help minimize the proton source for protodeboronation.

  • Highly Active Catalysts and Ligands: Employing a highly active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Bulky, electron-rich phosphine ligands are often effective.

Q5: My reaction mixture turns black. What does this mean and what can I do?

A5: The formation of a black precipitate is likely "palladium black," an inactive, agglomerated form of palladium. This indicates catalyst decomposition. To prevent this, ensure proper degassing of your solvents, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, as this can accelerate catalyst decomposition.

Troubleshooting Guide

If you are observing poor performance in your reaction, follow these steps to diagnose and resolve the issue.

Troubleshooting_Workflow start Low or No Product Yield check_byproducts Analyze Crude Reaction: - Are Starting Materials Consumed? - Is Deborylated Product Observed? start->check_byproducts sm_present Starting Materials Largely Unconsumed check_byproducts->sm_present Yes deboronation Significant Protodeboronation Observed check_byproducts->deboronation No catalyst_issue Potential Catalyst Deactivation sm_present->catalyst_issue boronic_acid_issue Boronic Acid Instability deboronation->boronic_acid_issue solution_catalyst1 Increase Catalyst/Ligand Loading catalyst_issue->solution_catalyst1 solution_catalyst2 Use a More Active Pre-catalyst (e.g., Buchwald G3/G4) catalyst_issue->solution_catalyst2 solution_catalyst3 Ensure Rigorous Degassing catalyst_issue->solution_catalyst3 solution_boronic1 Switch to Boronic Ester (Pinacol or MIDA) boronic_acid_issue->solution_boronic1 solution_boronic2 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) boronic_acid_issue->solution_boronic2 solution_boronic3 Lower Reaction Temperature boronic_acid_issue->solution_boronic3 solution_boronic4 Use Anhydrous Solvent boronic_acid_issue->solution_boronic4

Data Presentation

The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of trifluoromethyl-substituted phenylboronic acids with a common aryl bromide, 4-bromoanisole. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. The data presented is a compilation from various sources to provide a general performance benchmark.

Table 1: Comparison of Yields for Isomers of Trifluoromethyl-Substituted Phenylboronic Acid

Boronic Acid IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
3-(Trifluoromethyl)phenylboronic acid Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10012~90
2-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O8024~75

Note: Yields are approximate and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Table 2: Effect of Boronic Acid Derivative on Reaction Yield

Boronic Acid DerivativeCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-(CF₃)phenylboronic acid Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901278
4-(CF₃)phenylboronic acid pinacol ester Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90892
4-(CF₃)phenyl MIDA boronate Pd(OAc)₂ / SPhosK₃PO₄THF70695

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-(Trifluoromethyl)phenylboronic Acid

This protocol is a robust starting point for the coupling of the para-isomer.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Challenging Couplings (e.g., with 2-(Trifluoromethyl)phenylboronic Acid)

This protocol incorporates strategies to overcome steric hindrance and protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-(trifluoromethyl)phenyl MIDA boronate (1.1 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., RuPhos, 3.3 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.

  • Solvent Addition: Add the remaining degassed anhydrous solvent (e.g., THF or Dioxane).

  • Reaction: Heat the mixture to 70-90 °C and stir for 4-24 hours, monitoring for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Catalyst_Deactivation_Pathways Pd0 Pd0 Pd_Black Pd_Black Pd0->Pd_Black High Temp. Impurities Oxidation Oxidation Pd0->Oxidation Oxygen Transmetal Transmetal Protodeboronation Protodeboronation Transmetal->Protodeboronation H₂O, Base

Boronic_Acid_Stability cluster_derivatives More Stable Derivatives BoronicAcid R-B(OH)₂ (Less Stable, Prone to Protodeboronation) Pinacol Pinacol Ester (Good Stability) BoronicAcid->Pinacol Esterification MIDA MIDA Boronate (Excellent Stability, Slow Release) BoronicAcid->MIDA Esterification

References

Technical Support Center: (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in their experiments. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-methoxy-2-(trifluoromethyl)benzene. Homocoupling is the dimerization of the boronic acid to form 2,2'-bis(trifluoromethyl)-4,4'-dimethoxybiphenyl.

Q2: How do the electronic properties of this compound influence its reactivity and side reactions?

A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can increase the Lewis acidity of the boronic acid. This can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While electron-withdrawing groups can sometimes make arylboronic acids more susceptible to protodeboronation under certain conditions, the methoxy (-OCH3) group is electron-donating and can help to electronically stabilize the molecule. The interplay of these two groups dictates the overall reactivity and propensity for side reactions.

Q3: Can the choice of base significantly impact the extent of side reactions?

A3: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation. However, strongly basic conditions, especially at elevated temperatures, can promote protodeboronation. Milder bases are often preferred to minimize this side reaction.

Q4: Is it necessary to perform Suzuki-Miyaura reactions with this boronic acid under an inert atmosphere?

A4: Yes, it is highly recommended. Oxygen can promote the homocoupling of boronic acids. Therefore, thorough degassing of solvents and maintaining an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction is critical to suppress the formation of the biphenyl byproduct.

Troubleshooting Guides

Problem 1: Low yield of the desired cross-coupled product and formation of a significant amount of 1-methoxy-2-(trifluoromethyl)benzene.

Cause: This indicates that protodeboronation is a major competing side reaction. This can be caused by several factors, including overly harsh basic conditions, high temperatures, or the presence of excess water.

Solutions:

  • Optimize the Base: Switch to a milder base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid strong bases like sodium hydroxide (NaOH) if possible.

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Sometimes, a more active catalyst system can allow for lower reaction temperatures.

  • Use a Stabilized Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates, in particular, are known for their high stability and slow release of the boronic acid under reaction conditions, which can significantly suppress protodeboronation by keeping the concentration of the free boronic acid low.

Problem 2: Formation of 2,2'-bis(trifluoromethyl)-4,4'-dimethoxybiphenyl as a major byproduct.

Cause: This is a result of the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen and certain palladium species.

Solutions:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel before starting the reaction. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Catalyst Choice: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensure that your Pd(II) precatalyst is efficiently reduced to Pd(0) at the beginning of the reaction. The presence of Pd(II) species can sometimes contribute to homocoupling.

  • Additives: In some cases, the addition of a small amount of a reducing agent can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of the desired product and the formation of side products. The data is compiled from studies on structurally similar arylboronic acids and serves as a guide for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield of Desired Product (%)
1K₃PO₄Toluene/H₂O (4:1)1001285
2K₂CO₃DME/H₂O (4:1)901678
3Cs₂CO₃Dioxane/H₂O (5:1)1001292
4NaOHEthanol/H₂O (3:1)802465 (with significant protodeboronation)

Table 2: Influence of Solvent and Temperature on Reaction Outcome

EntrySolventTemperature (°C)Time (h)Yield of Desired Product (%)Notes
1Toluene/H₂O (4:1)1001288Good yield, some homocoupling observed if not properly degassed.
2Dioxane/H₂O (5:1)1001290Generally a reliable solvent system.
3DMF120875Higher temperatures can increase protodeboronation.
4THF/H₂O (4:1)801882Milder conditions, may require a more active catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, 5:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Suzuki-Miyaura coupling pathway and competing side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) (e.g., via LC-MS, NMR) Start->Identify_Byproduct Protodeboronation_Product Protodeboronation Product (1-methoxy-2-(trifluoromethyl)benzene) Identify_Byproduct->Protodeboronation_Product Deboronated Byproduct Homocoupling_Product Homocoupling Product (Dimer) Identify_Byproduct->Homocoupling_Product Dimer Byproduct General_Opt General Optimization Identify_Byproduct->General_Opt No Clear Byproduct Optimize_Base Optimize Base: - Use milder base (K₃PO₄, Cs₂CO₃) - Reduce stoichiometry Protodeboronation_Product->Optimize_Base Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Use_Ester Use Boronate Ester (Pinacol or MIDA) Lower_Temp->Use_Ester End Improved Yield and Purity Use_Ester->End Inert_Atmosphere Ensure Inert Atmosphere: - Degas solvents - Use Ar or N₂ Homocoupling_Product->Inert_Atmosphere Catalyst_Check Check Catalyst: - Use Pd(0) precatalyst - Add reducing agent Inert_Atmosphere->Catalyst_Check Catalyst_Check->End Screen_Solvents Screen Solvents General_Opt->Screen_Solvents Screen_Catalysts Screen Catalysts/Ligands Screen_Solvents->Screen_Catalysts Screen_Catalysts->End

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Technical Support Center: Stereoselective Reactions of Chiral Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving chiral boronic esters.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Q1: My reaction exhibits low enantioselectivity or diastereoselectivity. What are the primary factors to investigate?

Low stereoselectivity is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The choice of ligand, solvent, and reaction temperature are critical factors that directly influence the transition state energies responsible for stereochemical outcomes.

Troubleshooting Workflow for Low Stereoselectivity

G cluster_0 Start: Low Stereoselectivity Observed cluster_1 Step 1: Reagent & Substrate Purity cluster_2 Step 2: Temperature Optimization cluster_3 Step 3: Solvent Screening cluster_4 Step 4: Ligand Modification cluster_5 Step 5: Further Optimization start Initial Reaction Conditions purity Verify Purity of: - Starting Materials - Chiral Director (Diol) - Solvents & Reagents start->purity temp Systematically Lower Temperature (e.g., RT -> 0°C -> -30°C -> -78°C) purity->temp temp_check Improvement? temp->temp_check solvent Screen Solvents with Varying Polarity (e.g., Toluene, THF, Dioxane, CH2Cl2) temp_check->solvent No end_node Optimized Stereoselectivity temp_check->end_node Yes solvent_check Improvement? solvent->solvent_check ligand Screen Different Ligands: - Modify Boron Ligand (e.g., pinacol -> other diols) - Modify Catalyst Ligand (e.g., phosphines) solvent_check->ligand No solvent_check->end_node Yes ligand_check Improvement? ligand->ligand_check additives Consider Additives (e.g., Halide Scavengers like NaOTf) ligand_check->additives No ligand_check->end_node Yes additives->end_node

Caption: Troubleshooting workflow for low stereoselectivity.

Recommended Actions:

  • Temperature: Lowering the reaction temperature is often the first and most effective step. Decreased thermal energy can amplify the small energy differences between diastereomeric transition states, leading to higher selectivity.[1][2] Be aware that this may also decrease the reaction rate.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly affect catalyst structure and the stability of transition states.[3] A systematic screen of aprotic solvents (e.g., THF, toluene, dioxane, CH₂Cl₂) is recommended.[1] For certain couplings, a solvent switch during the procedure (e.g., from THF to MeOH) can be beneficial.[4]

  • Ligand Choice:

    • Catalyst Ligands (e.g., in Cross-Coupling): The steric and electronic properties of ligands on the metal catalyst (e.g., palladium) are paramount. For instance, in Suzuki-Miyaura couplings of Z-alkenyl halides, Pd(P(o-Tol)₃)₂ has been shown to be superior in preventing Z-to-E isomerization compared to other phosphine ligands.[5] Extensive ligand screening is often necessary to find the optimal choice for a specific substrate.[6][7]

    • Boron Ligands (Chiral Diols): The structure of the diol used to form the boronic ester is fundamental to achieving high stereocontrol. C₂-symmetrical chiral diols are particularly effective.[8] For some transformations, reducing steric hindrance around the boron atom by switching from a pinacol ligand to a less bulky one, like propane-1,3-diol, can improve yields.[9] Conversely, a more hindered boronic ester (pinacolato vs. neopentylglycolate) can sometimes enhance enantioselectivity.[10]

  • Additives: In some catalytic cycles, additives can play a crucial role. For example, halide ions can inhibit the formation of "ate" complexes; in such cases, a halide scavenger like NaOTf can improve yields and selectivity.[6]

Q2: My Suzuki-Miyaura reaction is suffering from Z-to-E isomerization, leading to a loss of stereochemical purity. How can I prevent this?

The retention of olefin geometry in Suzuki-Miyaura couplings is highly dependent on the palladium catalyst's ligand.[5] Z-to-E isomerization can occur, and its extent is dictated mainly by the chosen ligand.[5]

Recommendations:

  • Optimal Ligand Selection: Pd(P(o-Tol)₃)₂ has been identified as a superior catalyst for maintaining Z-olefin geometry under mild conditions, consistently providing high yields with high stereoretention.[5]

  • Solvent and Base: The choice of solvent and base is also critical. Using NaO-t-Bu in ethanol has been shown to improve conversion rates while minimizing side reactions that can affect stereochemical purity.[5]

  • Temperature: For reactions involving heteroaromatic boronic acids, slightly higher temperatures may be needed to improve yields, but this should be balanced against the risk of isomerization.[5]

Table 1: Effect of Palladium Ligand on Stereoretention in Suzuki-Miyaura Coupling

Catalyst Substrate Product Z:E Ratio Yield (%)
Pd(P(o-Tol)₃)₂ Z-alkenyl halide >99:1 95
Pd(P(t-Bu)₃)₂ Z-alkenyl halide 95:5 88
PdCl₂(Amphos)₂ Z-alkenyl halide 92:8 85

Data synthesized from findings reported in reference[5].

Q3: I am working with tertiary boronic esters and experiencing low reactivity or yield. What strategies can I use?

Tertiary boronic esters are sterically hindered, which can render them unreactive in traditional transition-metal-catalyzed cross-coupling reactions.[11][12] Alternative activation methods are often required.

Strategies for Tertiary Boronic Esters:

  • Transition-Metal-Free Activation: A successful strategy involves forming a boronate "ate" complex by reacting the tertiary boronic ester with an aryllithium reagent. Subsequent addition of an electrophile, such as N-bromosuccinimide (NBS), can trigger a 1,2-migration to form the desired C-C bond with complete stereospecificity.[11][13]

  • Direct Amination: For the synthesis of tertiary carbinamines, a direct amination protocol using methoxyamine and potassium tert-butoxide can be effective and stereospecific.[14][15] However, this method may not be suitable for tertiary benzylic boronic esters, which are prone to protodeboronation.[14]

  • Ligand Modification on Boron: For certain reactions, reducing the steric bulk of the diol ligand on the boron (e.g., switching from pinacol to propane-1,3-diol) can improve yields by lessening steric hindrance around the boron atom.[9]

G sub Tertiary Boronic Ester (Low Reactivity) strategy1 Strategy 1: Transition-Metal-Free 'Ate' Complex Formation sub->strategy1 strategy2 Strategy 2: Direct Functionalization (e.g., Amination) sub->strategy2 strategy3 Strategy 3: Modify Boron Ligand sub->strategy3 step1a 1. Add Aryllithium Reagent strategy1->step1a step2a 1. Use Methoxyamine + KOtBu strategy2->step2a step3a 1. Replace Pinacol with less hindered diol (e.g., propane-1,3-diol) strategy3->step3a step1b 2. Add Electrophile (e.g., NBS) step1a->step1b step1c Result: Stereospecific C-C Coupling step1b->step1c step2b Result: Stereospecific C-N Bond Formation step2a->step2b step3b Result: Improved Yields step3a->step3b

Caption: Strategies for reacting tertiary boronic esters.

Frequently Asked Questions (FAQs)

Q: How does the chiral diol ligand on the boron atom control stereoselectivity? A: Chiral diols, particularly those with C₂ symmetry, create a chiral environment around the boron atom.[8] This chiral scaffolding directs the approach of incoming reagents to one face of the molecule over the other during bond formation, leading to high diastereoselectivity.[8][16] The predictable stereochemistry is based almost solely on the specific enantiomer of the diol used as the chiral director.[8]

Q: What is the difference in reactivity between boronic acids and boronic esters? A: Generally, boronic acids are considered more reactive than boronic esters in reactions like the Suzuki-Miyaura coupling.[17] This is attributed to differences in the electron-withdrawing ability of the -OH groups in acids versus the -OR groups in esters.[17] However, boronic esters offer significant advantages in terms of stability, ease of handling, and purification.[8] The use of a pinacol boronic ester can sometimes improve reaction conversion and moderate exothermic events compared to the corresponding boronic acid.[18]

Q: Can the stereochemistry of a reaction be inverted? A: Yes. While many transformations of boronic esters proceed with retention of configuration, stereoinvertive pathways exist. One method involves the formation of a nucleophilic "ate" complex by adding an aryllithium reagent to a secondary boronic ester. This complex can then react with various electrophiles (e.g., I₂, NBS, DIAD) with inversion of stereochemistry at the carbon center, allowing for the stereospecific formation of C-I, C-Br, C-N, and C-O bonds.[9][19]

Q: What is the role of β-hydride elimination in these reactions? A: β-hydride elimination is a common competing side reaction in transition-metal-catalyzed processes involving aliphatic organometallic species.[4][11] It can negatively impact both the yield and the stereoselectivity of the desired transformation.[4] This pathway is particularly relevant for substrates with accessible beta-hydrogens and can be influenced by the choice of metal catalyst, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Stereospecific Coupling of a Secondary Boronic Ester with an Aromatic Compound

This protocol is adapted from the work of Aggarwal and co-workers for the transition-metal-free coupling of boronic esters.[11][20]

Materials:

  • Enantioenriched secondary boronic ester (1.0 equiv)

  • Aromatic compound (e.g., furan) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aromatic compound (1.2 equiv) in anhydrous THF (0.3 M) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-BuLi (1.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete lithiation.

  • Cool the resulting aryllithium solution back down to -78 °C.

  • In a separate flask, dissolve the secondary boronic ester (1.0 equiv) in anhydrous THF (0.3 M).

  • Slowly add the boronic ester solution to the aryllithium solution at -78 °C to form the boronate "ate" complex.

  • Prepare a solution of NBS (1.2 equiv) in anhydrous THF (0.3 M).

  • Add the NBS solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to proceed for 1 hour at -78 °C before slowly warming to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The stereochemical purity (e.g., enantiospecificity) should be determined by chiral HPLC analysis.[11]

Data Tables

Table 2: Optimization of Protodeboronation of a Tertiary Boronic Ester

Entry Reagent (1.5 equiv) Solvent Temp (°C) Time (h) Conversion (%) Product e.r.
1 Propionic Acid Dioxane 100 2 >95 N/A (mixture)
2 CsF / H₂O Dioxane 80 2 80 99:1
3 CsF / H₂O THF 65 4 60 99:1
4 TBAF·3H₂O Dioxane 25 0.5 >95 95:5
5 TBAF·3H₂O n-Pentane 45 2 >95 99:1

Data adapted from a study on the stereospecific protodeboronation of tertiary boronic esters.[21] The reaction with propionic acid yielded the desired alkane as a minor product in a mixture.[21]

Table 3: Effect of Boron Ligand on Chemoselectivity in Conjunctive Coupling

Entry Boron Ligand (on Styrenyl Boronic Ester) Conjunctive Product Yield (%) Suzuki-Miyaura Product Yield (%)
1 L1 (Neopentyl glycol) 15 85
2 L2 (cis-1,2-Cyclopentane diol) 20 80
3 L3 (Acenaphthoquinone-derived) >95 <5

Data synthesized from findings on boron ligand design in conjunctive cross-coupling.[22] Yields determined by ¹H NMR.

References

Technical Support Center: Suzuki-Miyaura Couplings of Heteroaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during the Suzuki-Miyaura cross-coupling of heteroaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki-Miyaura coupling of heteroaryl compounds?

Low yields in these reactions typically stem from a few key areas:

  • Catalyst Deactivation: The Lewis basic nitrogen atoms present in many heterocycles (like pyridine) can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Poor Substrate Reactivity: Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts.[2] Additionally, electron-deficient heterocycles can slow down the crucial transmetalation step, while steric hindrance on either coupling partner can impede the reaction.[1][2][3][4]

  • Side Reactions: The two most common side reactions are the protodeboronation of the boronic acid and the homocoupling of the boronic acid.[2] These competing pathways consume the starting material and reduce the yield of the desired product.[1][5]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is highly interdependent and critical for success.[2] An incompatible combination can result in poor catalytic activity.[6][7]

Q2: My main side product is the proto-deboronated heteroarene. How can I prevent this?

Protodeboronation is the cleavage of the C-B bond by a proton source, often exacerbated by aqueous basic conditions, leading to the formation of the corresponding unsubstituted heteroarene.[1][8] This is a major issue, especially with electron-deficient heteroaryl boronic acids and certain isomers like 2-pyridyl boronic acids.[1][8][9]

Strategies to minimize protodeboronation include:

  • Use Anhydrous Conditions: Employing anhydrous solvents can minimize the risk of protodeboronation.[5]

  • Switch to a More Stable Boron Reagent: Boronic acids can be converted to more stable derivatives that are less prone to this side reaction.[10] Common alternatives include:

    • Boronic Esters (e.g., Pinacol, Neopentyl): These are generally more stable than their corresponding boronic acids.[1][11][12]

    • MIDA Boronates: These are highly stable and release the boronic acid slowly under the reaction conditions.[8]

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are often crystalline, air-stable solids that are more resistant to protodeboronation.[13]

  • Optimize the Base: The choice and amount of base can influence the rate of protodeboronation.[14] Weaker bases or fluoride-based bases like CsF or KF may be beneficial.[9][15]

  • Increase Catalytic Turnover: Using a highly active catalyst system can accelerate the desired cross-coupling, making it more competitive with the protodeboronation pathway.[8]

Q3: I am observing significant amounts of homocoupling product from my boronic acid. What causes this and how can I fix it?

Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct (e.g., bipyridine).[5] This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[10]

To reduce homocoupling:

  • Ensure Thorough Degassing: The reaction mixture must be rigorously degassed to remove oxygen.[10][16] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[16]

  • Use a Pd(0) Source: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.[6]

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and base to find conditions that favor the cross-coupling reaction.[5]

Q4: My heteroaryl chloride is unreactive. What conditions should I try?

Heteroaryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[17][18] To improve reactivity:

  • Use Highly Active Catalysts: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][13][19] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[10]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for C-Cl bond cleavage.[10][20] However, this may also increase the rate of side reactions.[10]

  • Select a Strong Base: A strong base is often necessary for activating the boronic acid in couplings with unreactive chlorides. Potassium phosphate (K₃PO₄) is frequently effective in these cases.[10][13]

Q5: How do I choose the right ligand and base for a difficult heteroaryl coupling?

The choice of ligand and base is crucial and often substrate-dependent.[6][7]

  • Ligands: For challenging couplings involving sterically hindered or electron-deficient substrates, bulky and electron-rich ligands are preferred.[3][6][7] These ligands promote the formation of a monoligated, highly reactive Pd(0) species.

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10] The choice of base can significantly impact the reaction yield.[10][21] A systematic screening of bases is often necessary.

Troubleshooting Guides

Problem: Low to No Product Formation

If you are observing low or no yield, follow this systematic troubleshooting workflow.

G start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Boronic acid/ester (check for decomposition) - Heteroaryl halide - Catalyst & Ligand (check age/storage) - Solvent (anhydrous?) - Base (correct one? hydrated?) start->check_reagents check_setup 2. Review Reaction Setup - Was the reaction properly degassed? - Is the system under an inert atmosphere? - Is the temperature correct? - Is the stirring adequate? check_reagents->check_setup re_run Re-run with Verified Reagents & Setup check_setup->re_run still_low Still Low Yield? re_run->still_low optimize 3. Systematic Optimization still_low->optimize Yes success Success! still_low->success No opt_catalyst Change Catalyst/Ligand - Try bulky, e⁻-rich ligands (e.g., SPhos, XPhos, RuPhos) - Use a pre-formed catalyst optimize->opt_catalyst opt_base Screen Different Bases - K₂CO₃, Cs₂CO₃ - K₃PO₄ (for unreactive chlorides) - KF, CsF (to reduce protodeboronation) optimize->opt_base opt_solvent Vary Solvent - Dioxane/H₂O - Toluene/H₂O - THF/H₂O - Anhydrous solvent (e.g., CPME, Toluene) optimize->opt_solvent opt_temp Adjust Temperature - Increase temperature for unreactive halides - Decrease temperature if decomposition is observed optimize->opt_temp opt_catalyst->success opt_base->success opt_solvent->success opt_temp->success

Troubleshooting workflow for low-yield reactions.
Problem: Managing Unstable Heteroaryl Boronic Acids

Many heteroaryl boronic acids, particularly 2-pyridyl and 5-thiazolyl derivatives, are prone to rapid protodeboronation.[1][22] The best strategy is often to avoid using the boronic acid directly.

G start Is your Heteroaryl Boronic Acid Unstable? use_acid Proceed with Boronic Acid - Use mild base (e.g., K₂CO₃) - Keep reaction time short - Use lower temperature if possible start->use_acid no_path convert Convert to a More Stable Derivative start->convert yes_path yes_path Yes (e.g., 2-pyridyl, 2-thiazolyl, electron-deficient systems) no_path No (e.g., 3-pyridyl, 4-pyridyl, more stable systems) pinacol Pinacol Ester - Good general stability - Commercially available or easily prepared convert->pinacol mida MIDA Boronate - Very high stability - 'Slow release' of boronic acid convert->mida bf3k Potassium Trifluoroborate (BF₃K) - Crystalline, air-stable solid - Often improves yields convert->bf3k

Decision tree for selecting the appropriate boron reagent.

Data Summary Tables

Table 1: Comparison of Common Ligands for Heteroaryl Couplings
LigandTypeCharacteristicsTypical Applications
PPh₃ (Triphenylphosphine)Monodentate PhosphineStandard, less electron-rich, less bulky.General purpose, often used with reactive aryl bromides/iodides.[6]
dppf Bidentate Ferrocenyl PhosphineGood thermal stability.Widely used, but may be less effective for highly challenging substrates.[6]
SPhos Biaryl Phosphine (Buchwald)Bulky and very electron-rich.Highly active for coupling aryl/heteroaryl chlorides and sterically hindered substrates.[10][15]
XPhos Biaryl Phosphine (Buchwald)Very bulky and electron-rich.Excellent for difficult couplings, including heteroaryl chlorides and hindered systems.[10][19]
RuPhos Biaryl Phosphine (Buchwald)Electron-rich, provides high catalyst activity.Effective for a broad range of challenging heteroaryl couplings.[13]
Table 2: Guide to Common Bases in Suzuki-Miyaura Couplings
BaseStrengthSolubilityComments
Na₂CO₃ / K₂CO₃ ModerateSoluble in water.Standard, widely used bases, often in aqueous solvent mixtures.[10][23] Good starting point.
Cs₂CO₃ StrongSoluble in water, some organic solvents.Often provides higher yields than Na/K carbonates, but is more expensive.[24]
K₃PO₄ StrongSoluble in water.Highly effective for unreactive substrates like aryl chlorides and sterically hindered partners.[10][13]
KF / CsF WeakKF is soluble in water, CsF has some organic solubility.Fluoride ions are believed to facilitate transmetalation and can reduce protodeboronation.[9][15]
KOtBu Very StrongSoluble in organic solvents.Used in specific cases, particularly under anhydrous conditions. Can promote side reactions if not used carefully.[24]
Table 3: Optimized Conditions for Challenging Heteroaryl Couplings
Heteroaryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
2-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O100~95%[13]
2-Bromopyridine2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane80~82%[9]
3,5-DichloropyridazinePhenylboronic AcidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane80~90%[6]
2-Chloro-4-methylpyrimidineArylboronic AcidXPhos Pd G2K₂CO₃Dioxane/H₂O100Varies[19]
Ligand 1 refers to a specific phosphite ligand from the cited study.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.[10]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge and backfill with an inert gas (Argon or Nitrogen) three times.[16]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[16] The reaction mixture should be a suspension or solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Inert Atmosphere Setup (Schlenk Line)

For air-sensitive couplings, proper inert atmosphere technique is critical.[16]

  • Glassware: Ensure all glassware is thoroughly oven- or flame-dried to remove moisture.

  • Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a stir bar and condenser and connect it to a dual-manifold Schlenk line.

  • Purge and Refill: Evacuate the flask under vacuum (ensure the glassware is rated for it) until pressure stabilizes, then backfill with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[16]

  • Addition of Solids: While maintaining a positive pressure of inert gas (a gentle outflow), quickly remove the septum or stopper and add the solid reagents (halide, boron reagent, catalyst, base).

  • Addition of Liquids: Degassed solvents should be added via a gas-tight syringe through the septum. To degas a solvent, sparge with argon or nitrogen for 20-30 minutes or use the freeze-pump-thaw method (3 cycles).

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition of the heteroaryl halide to Pd(0), transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst.

G pd0 LₙPd(0) Active Catalyst pd2_complex LₙPd(II)(HetAr)(X) pd0->pd2_complex oa oa Oxidative Addition het_halide HetAr-X het_halide->oa pd2_biaryl LₙPd(II)(HetAr)(Ar') pd2_complex->pd2_biaryl transmetal transmetal Transmetalation boronate Ar'-B(OR)₂ + Base boronate->transmetal pd2_biaryl->pd0 re re Reductive Elimination product HetAr-Ar' re->product

The Suzuki-Miyaura catalytic cycle.

References

Impact of boronic acid quality and purity on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to boronic acid quality and its impact on reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. I suspect the quality of my boronic acid. What should I do?

Answer:

Low yields in Suzuki-Miyaura coupling are frequently linked to the quality and stability of the boronic acid reagent.[1] Impurities can poison the palladium catalyst, and degradation of the boronic acid reduces the amount of active reagent available for the reaction.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Reaction Yield Observed reagent_check 1. Assess Boronic Acid Quality start->reagent_check purity_analysis Check Purity via NMR or HPLC reagent_check->purity_analysis Analytical Verification stability_check Assess for Degradation (Protodeboronation, Boroxine Formation) reagent_check->stability_check storage_check Verify Proper Storage (Dry, Inert Atmosphere) reagent_check->storage_check Handling Verification reaction_setup 2. Review Reaction Conditions purity_analysis->reaction_setup If purity is low or degradation is evident stability_check->reaction_setup storage_check->reaction_setup anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Gas Purge) reaction_setup->anhydrous base_choice Optimize Base (e.g., K₃PO₄, Cs₂CO₃ for sensitive substrates) reaction_setup->base_choice catalyst_integrity Check Catalyst/Ligand Activity reaction_setup->catalyst_integrity optimization 3. Consider Alternative Reagents anhydrous->optimization If issues persist base_choice->optimization catalyst_integrity->optimization ester_alternative Switch to a More Stable Boronate Ester (e.g., Pinacol or MIDA ester) optimization->ester_alternative solution Improved Yield ester_alternative->solution

Recommended Actions:

  • Verify Purity and Integrity:

    • Purity Assessment: Use ¹H NMR or HPLC to determine the purity of your boronic acid. For quantitative analysis by NMR (qNMR), use a high-purity internal standard.

    • Check for Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[2] While boroxines can be active in some couplings, their formation complicates stoichiometry. The equilibrium between the acid and boroxine can be checked by ¹H NMR.

    • Assess Water Content: Use Karl Fischer titration to quantify the water content, as excess water can promote decomposition.

  • Optimize Reaction Conditions:

    • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Re-evaluate Your Base: The choice of base is critical. For sensitive boronic acids prone to decomposition, milder bases like K₃PO₄ or Cs₂CO₃ may give better results than stronger bases.

  • Consider a More Stable Boron Reagent:

    • If your boronic acid is inherently unstable (e.g., some heteroarylboronic acids), consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally more robust, easier to purify, and can provide more reproducible results.

Issue 2: Presence of Unexpected Byproducts

Question: My reaction is producing significant amounts of a homocoupled byproduct (Ar-Ar from Ar-B(OH)₂) and/or a protodeboronated byproduct (Ar-H). How can I minimize these?

Answer:

These side reactions are common issues related to boronic acid instability and reaction conditions.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is a well-known side reaction, especially with electron-deficient or certain heteroaryl boronic acids, and can be influenced by reaction conditions like pH, temperature, and the presence of water.[3][4]

  • Homocoupling: This involves the coupling of two boronic acid molecules. It can be mediated by the palladium catalyst, particularly in the presence of oxygen.

Troubleshooting Strategies:

// Protodeboronation Path p_cond [label="Modify Conditions"]; p_reagent [label="Use Stable Reagent"]; protodeboronation -> p_cond; protodeboronation -> p_reagent;

p_cond_details [label="• Use milder base (K₃PO₄)\n• Lower reaction temperature\n• Shorter reaction time\n• Ensure anhydrous conditions", shape=note, style=filled, fillcolor="#FFFFFF"]; p_reagent_details [label="• Switch to MIDA or pinacol ester\n• Use 'slow-release' strategies", shape=note, style=filled, fillcolor="#FFFFFF"]; p_cond -> p_cond_details; p_reagent -> p_reagent_details;

// Homocoupling Path h_cond [label="Modify Conditions"]; h_reagent [label="Control Stoichiometry"]; homocoupling -> h_cond; homocoupling -> h_reagent;

h_cond_details [label="• Rigorously degas solvent\n• Maintain inert atmosphere\n• Add a mild reducing agent\n (e.g., potassium formate)", shape=note, style=filled, fillcolor="#FFFFFF"]; h_reagent_details [label="• Avoid large excess of boronic acid\n• Consider slow addition of boronic acid", shape=note, style=filled, fillcolor="#FFFFFF"]; h_cond -> h_cond_details; h_reagent -> h_reagent_details;

solution [label="Minimized Side Products", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p_cond_details -> solution; p_reagent_details -> solution; h_cond_details -> solution; h_reagent_details -> solution; } dot Caption: Strategies to minimize protodeboronation and homocoupling side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in boronic acids and how do they affect my reaction?

A1: Common impurities include:

  • Boroxines (Anhydrides): Formed by the dehydration of boronic acids. Their presence alters the stoichiometry of the reaction.

  • Inorganic Salts: Leftover from the synthesis and purification process. Certain salts can interfere with the catalyst.

  • Protodeboronated Species: The corresponding arene/heteroarene from premature decomposition. This is an inert impurity that reduces the effective concentration of your reagent.

  • Water: Promotes hydrolysis and other decomposition pathways.

These impurities can lead to lower yields, catalyst deactivation, and the formation of byproducts, making purification more difficult.[5]

Q2: How should I store my boronic acids to ensure their stability?

A2: Most boronic acids are sensitive to moisture and air. They should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place, such as a desiccator or a freezer. Always handle them quickly to minimize exposure to the atmosphere.

Q3: Is a higher purity boronic acid (e.g., 99%) always better than a lower purity one (e.g., 95%)?

A3: Generally, yes. Higher purity leads to more reproducible results and cleaner reaction profiles.[1] For applications in drug development and manufacturing, using high-purity reagents is essential to ensure the efficacy and safety of the final product. The cost difference often pays for itself in terms of higher yields, easier purification, and saved time.

Q4: When should I use a boronic acid versus a boronate ester (e.g., pinacol ester)?

A4: The choice depends on a trade-off between reactivity and stability.

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times. However, they are often less stable.

  • Boronate Esters (Pinacol, MIDA): Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life. They are particularly advantageous for inherently unstable boronic acids (e.g., 2-pyridylboronic acid) or in complex, multi-step syntheses where reagent stability is crucial.

Data Presentation: Impact of Reagent Quality on Reaction Yield

While a direct correlation of yield versus percentage purity is highly dependent on the specific impurity, the following data illustrates the importance of selecting the right type and quality of boron reagent.

Table 1: Comparison of Yields for Different Bases in the Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285
4Na₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901278

This table demonstrates that even with a high-quality boronic acid, the choice of base, which influences the rate of productive reaction versus decomposition, has a significant impact on the final yield.

Table 2: Comparative Performance of Boronic Acid vs. Boronate Ester.

Boron ReagentStabilityPurity of Starting MaterialTypical Reaction Outcome
Arylboronic Acid Lower; susceptible to protodeboronation and boroxine formation.Can be challenging to obtain and maintain in high purity.Potentially higher yields in short reaction times, but can be compromised by decomposition over time.
Arylboronate Pinacol Ester High; generally stable to chromatography and long-term storage.Generally high; can be purified by standard techniques.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability.[6]

This table highlights the practical advantages of using more stable boronate esters, which are intrinsically linked to higher purity and stability, leading to more reliable reaction outcomes.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol describes the coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a general method for determining the purity of a boronic acid sample using an internal standard.

Equipment and Materials:

  • NMR spectrometer

  • High-precision analytical balance (±0.01 mg)

  • NMR tubes

  • Boronic acid sample

  • High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene), with a certified purity (P_std).

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the boronic acid sample (m_sample) into a clean, dry vial.

    • Accurately weigh an approximately equimolar amount of the internal standard (m_std) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL) and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum ensuring quantitative conditions:

      • Use a 90° pulse angle.

      • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a D1 of 30-60 seconds is often sufficient).

      • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the boronic acid sample (I_sample) and determine the number of protons it represents (N_sample).

    • Integrate a well-resolved signal for the internal standard (I_std) and determine the number of protons it represents (N_std).

    • Calculate the purity of the sample (P_sample) using the following formula:

    P_sample (%) = (I_sample / N_sample) * (N_std / I_std) * (m_std / m_sample) * (MW_sample / MW_std) * P_std

    Where:

    • MW_sample and MW_std are the molecular weights of the sample and standard, respectively.

Protocol 3: Purity Analysis by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or the λ_max of your compound)

    • Gradient: Start with a suitable ratio (e.g., 95:5 A:B), and run a linear gradient to increase the percentage of B to separate the main component from any impurities.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, particularly when working with sensitive substrates.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Yield 1. Inappropriate Base Strength: The chosen base may be too weak to promote the reaction efficiently or too strong, causing degradation of the sensitive substrate or the boronic acid.[1]Solution: Screen a panel of bases. For sensitive substrates, milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective alternatives to strong bases like NaOH or Na₂CO₃.[1][2][3]
2. Catalyst Inactivity: The palladium catalyst may have decomposed or is not suitable for the specific substrate combination.Solution: Ensure you are using a high-quality catalyst. For electron-deficient boronic acids, catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial.[2]
3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom, a common side reaction with electron-deficient boronic acids, especially in the presence of strong bases and water.[4]Solution: Use milder bases such as K₃PO₄ or KF.[1] Running the reaction under anhydrous conditions, if possible, can also mitigate this issue. Using boronic esters (e.g., pinacol esters) can also increase stability.
Formation of Side Products 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together, which can be promoted by the presence of oxygen.Solution: Thoroughly degas all solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Degradation of Sensitive Functional Groups: Functional groups on your substrate (e.g., esters, ketones) may be reacting with the base.Solution: Switch to a milder base. K₃PO₄ is often a good choice for substrates with base-labile functionalities.[1] KF can also be used, particularly in anhydrous conditions.
Reaction Stalls 1. Poor Solubility of Base: Inorganic bases like K₃PO₄ and K₂CO₃ have low solubility in many organic solvents, which can hinder the reaction.Solution: Ensure vigorous stirring. Using a co-solvent system (e.g., toluene/water, dioxane/water) can improve the solubility of the base and facilitate the reaction.[5] Cesium carbonate (Cs₂CO₃) has better solubility in some organic solvents.[6]
2. Catalyst Inhibition: If your substrate contains Lewis basic sites (e.g., pyridines, indoles), it may be coordinating to the palladium catalyst and inhibiting its activity.Solution: A higher catalyst loading might be necessary. Alternatively, using a nickel-based catalyst system has shown promise for coupling with Lewis-basic substrates under mildly basic conditions.[7]

Frequently Asked Questions (FAQs)

Q1: Why are alternative bases necessary when using this compound with sensitive substrates?

A1: this compound is an electron-deficient boronic acid. While reactive in Suzuki couplings, the standard strong bases (e.g., NaOH, Na₂CO₃) can cause issues with sensitive substrates. These issues include the degradation of base-labile functional groups (like esters or amides) and the promotion of side reactions such as protodeboronation of the boronic acid.[1][4] Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) provide the necessary basicity to activate the boronic acid for transmetalation while minimizing these undesired side reactions.[1][2][3]

Q2: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A2: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (an "ate" complex). This boronate is more readily transferred to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction.

Q3: Which alternative base is the best choice for my sensitive substrate?

A3: The optimal base is highly dependent on the specific substrates and reaction conditions. However, here are some general guidelines:

  • Potassium Phosphate (K₃PO₄): Often the first choice for sensitive substrates, especially those with ester or amide functionalities. It is effective in a variety of solvent systems, including toluene and dioxane, often with a small amount of water.[1][2]

  • Cesium Carbonate (Cs₂CO₃): A stronger base than K₂CO₃ and often more effective for challenging couplings. It has higher solubility in organic solvents compared to other inorganic bases.[2][6]

  • Potassium Fluoride (KF): A mild base that is particularly useful in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid.

A screening of these bases is recommended to determine the optimal conditions for your specific reaction.

Q4: Can I run the reaction under base-free conditions?

A4: While traditional Suzuki-Miyaura couplings require a base, recent research has explored base-free conditions, particularly for acutely base-sensitive substrates.[8][9] These methods often involve the use of specific catalyst systems that promote a "cationic" pathway for the transmetalation step.[8][9] However, these are specialized conditions and may not be universally applicable.

Data on Alternative Bases

The following table summarizes the performance of different bases in Suzuki-Miyaura coupling reactions with arylboronic acids, including those with electron-withdrawing groups, which can serve as a guide for reactions with this compound.

Base Typical Substrates Common Solvents Reported Yields Notes
K₃PO₄ Aryl halides with base-sensitive groupsToluene, Dioxane, often with H₂OGood to excellentA versatile and effective mild base for a wide range of sensitive substrates.[2][10]
Cs₂CO₃ Electron-deficient or sterically hindered aryl halidesDioxane, THF, DMFOften high to excellentMore soluble in organic solvents than other carbonates, can accelerate slow reactions.[2][6][11]
KF Substrates prone to protodeboronationTHF, Dioxane (often anhydrous)Moderate to highA mild base that can minimize protodeboronation.[3]
K₂CO₃ General aryl halidesToluene/H₂O, Dioxane/H₂OGood to excellentA common and cost-effective base, but can be too harsh for some sensitive substrates.[5]

Experimental Protocols

General Protocol for Screening Alternative Bases

This protocol provides a starting point for optimizing the base for your Suzuki-Miyaura coupling reaction with a sensitive substrate.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)

  • Selected Base (K₃PO₄, Cs₂CO₃, or KF) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and the chosen base.

  • Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Base Selection

This diagram outlines a logical workflow for selecting an appropriate alternative base for a sensitive substrate.

Experimental_Workflow start Start: Sensitive Substrate Coupling screen_bases Screen Bases: - K₃PO₄ - Cs₂CO₃ - KF start->screen_bases k3po4 Run reaction with K₃PO₄ screen_bases->k3po4 Option 1 cs2co3 Run reaction with Cs₂CO₃ screen_bases->cs2co3 Option 2 kf Run reaction with KF screen_bases->kf Option 3 analyze Analyze Yield and Purity (TLC, LC-MS, NMR) k3po4->analyze cs2co3->analyze kf->analyze optimize Optimize Conditions: - Solvent - Temperature - Catalyst analyze->optimize Good Result troubleshoot Troubleshoot: - Protodeboronation - Catalyst Inactivity analyze->troubleshoot Poor Result successful Successful Coupling optimize->successful troubleshoot->screen_bases Re-evaluate

References

Validation & Comparative

Comparative Reactivity of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of substituted phenylboronic acids in cross-coupling reactions is a cornerstone of modern medicinal chemistry and materials science. Phenyl rings bearing both methoxy and trifluoromethyl groups are of particular interest, as these substituents impart significant changes to the electronic and steric properties of molecules, influencing their biological activity and material characteristics. This guide provides a comparative analysis of the predicted reactivity of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid versus its structural isomers in the widely-used Suzuki-Miyaura cross-coupling reaction.

The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is primarily influenced by the ease of the transmetalation step. This step is sensitive to both the electronic properties and steric hindrance of the substituents on the phenyl ring. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially accelerating transmetalation, while bulky groups, particularly those ortho to the boronic acid moiety, can sterically hinder the approach of the palladium complex, thereby decreasing the reaction rate.

Predicted Reactivity Based on Substituent Effects

The interplay between the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group, combined with their positions relative to the boronic acid group, dictates the predicted reactivity of each isomer.

  • This compound) : This isomer is anticipated to exhibit high reactivity. The powerful electron-withdrawing -CF₃ group at the meta position increases the Lewis acidity of the boronic acid, while the electron-donating -OCH₃ group at the para position can stabilize the transition state. Crucially, the absence of ortho substituents minimizes steric hindrance.

  • (3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid) : Similar to the primary isomer, the lack of ortho substitution suggests low steric hindrance. However, the para -CF₃ group's strong electron-withdrawing effect is somewhat tempered by the meta -OCH₃ group's weaker donating effect at that position, likely resulting in slightly different but still high reactivity.

  • (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid) : The presence of a methoxy group in the ortho position is expected to significantly decrease reactivity due to steric hindrance. This steric clash can impede the approach of the palladium catalyst to the boron center, slowing down the transmetalation step.

  • (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid) : This isomer also features an ortho-methoxy group, leading to a prediction of reduced reactivity due to steric hindrance, similar to its 2,5-substituted counterpart.

Comparative Data Summary

The following table provides a structured comparison of the key isomers, summarizing their structures and predicted reactivity in Suzuki-Miyaura coupling based on electronic and steric considerations.

Isomer NameChemical StructurePredicted Relative ReactivityKey Influencing Factors
This compoundB(O)(O)c1cc(c(OC)cc1)C(F)(F)FHighElectronic : Strong activation from meta -CF₃. Steric : No ortho substituent, minimal hindrance.
(3-Methoxy-4-(trifluoromethyl)phenyl)boronic acidB(O)(O)c1cc(OC)c(cc1)C(F)(F)FHighElectronic : Strong activation from para -CF₃. Steric : No ortho substituent, minimal hindrance.
(3-Methoxy-5-(trifluoromethyl)phenyl)boronic acidB(O)(O)c1cc(OC)cc(c1)C(F)(F)FModerate to HighElectronic : Meta positions of both groups lead to complex electronic effects. Steric : No ortho substituent, minimal hindrance.
(2-Methoxy-5-(trifluoromethyl)phenyl)boronic acidB(O)(O)c1c(OC)ccc(c1)C(F)(F)FLowElectronic : Activating -CF₃ group. Steric : Significant hindrance from ortho -OCH₃ group.
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acidB(O)(O)c1c(OC)cc(cc1)C(F)(F)FLowElectronic : Activating -CF₃ group. Steric : Significant hindrance from ortho -OCH₃ group.

Experimental Protocols

To empirically determine the relative reactivity of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol outlines a general procedure that can be used for such a comparative study.

General Procedure for Comparative Suzuki-Miyaura Coupling:

  • Reaction Setup : To a reaction vial, add the aryl halide (1.0 equiv.), the respective (methoxy-trifluoromethyl-phenyl)boronic acid isomer (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for example, potassium carbonate (2.0 equiv.).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions : Stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 80-100 °C).

  • Monitoring and Analysis : Monitor the reaction progress at set time intervals by taking aliquots and analyzing them by a suitable chromatographic method (e.g., GC-MS or LC-MS) to determine the consumption of starting material and the formation of the biaryl product.

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The relative reactivity can be determined by comparing the reaction yields at specific time points or the time required to reach full conversion for each isomer.

Visualizing Reaction Mechanisms and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical framework for predicting boronic acid reactivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation Transmetalation (Ar'B(OH)₂) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product product->pd0 Product Release

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Prediction start Boronic Acid Isomer steric Steric Hindrance (Ortho Substituents?) start->steric electronic Electronic Effects (Activating/Deactivating?) steric->electronic No low_reactivity Low Predicted Reactivity steric->low_reactivity Yes high_reactivity High Predicted Reactivity electronic->high_reactivity Strongly Activating electronic->high_reactivity Moderately Activating

Figure 2. Logical workflow for predicting the relative reactivity of boronic acid isomers.

A Comparative Guide to the Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, playing a pivotal role in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Their utility in carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, has cemented their status as essential synthetic intermediates. This guide provides an objective comparison of three prominent methods for their synthesis: the Grignard reaction, ortho-lithiation, and iridium-catalyzed C-H borylation. Furthermore, it details the use of the Suzuki-Miyaura reaction to further functionalize these versatile compounds.

Comparative Performance of Synthesis Methods

The choice of synthetic route to a specific substituted phenylboronic acid is often dictated by factors such as the nature and position of the substituents, functional group tolerance, and desired scale. Below is a summary of quantitative data for the synthesis of representative substituted phenylboronic acids via different methods, allowing for a direct comparison of their efficacy.

Target MoleculeSynthesis MethodKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
4-Chlorophenylboronic acid Grignard Reaction4-Dichlorobenzene, Mg, Trialkyl borateToluene/THF2-8 h-78 to RT79[1][2]
2-Formylphenylboronic acid Ortho-lithiationProtected 2-chlorobenzaldehyde, Lithium, Trimethyl borateTHF2 h (after lithiation)-5083[3]
(2-Fluoro-3,5-diformylphenyl)boronic acid Grignard Reaction1-bromo-2-fluoro-3,5-diformylbenzene, Mg, Triisopropyl borateTHFOvernight-78 to RTGood[4]
Ortho-borylated Benzylic Amines Iridium-Catalyzed BorylationBenzylic amine, B2pin2, [Ir(μ-OMe)(COD)]2, PicolylamineTolueneNot specifiedNot specified>10[5]
Borylated Indole Derivative Iridium-Catalyzed BorylationIndole derivative, Diisopropylaminoborane, [Ir(OMe)(cod)]2, ICyMethylcyclohexane4 h11072

Experimental Protocols and Methodologies

Detailed and reliable experimental protocols are crucial for the successful synthesis of substituted phenylboronic acids. This section provides step-by-step methodologies for the key synthetic transformations discussed.

Grignard Reaction Method

This classical method involves the formation of an aryl Grignard reagent from an aryl halide, which then reacts with a trialkyl borate to form the boronic ester, followed by hydrolysis to the boronic acid.

Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid [4]

  • Grignard Reagent Formation: To a three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine. A solution of 1-bromo-2-fluoro-3,5-diformylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Borylation: The Grignard reagent solution is cooled to -78 °C. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C to a pH of ~2. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate.

Ortho-lithiation Method

Directed ortho-lithiation allows for the regioselective synthesis of ortho-substituted phenylboronic acids by using a directing group to guide a strong base to deprotonate the adjacent position.

Synthesis of 2-Formylphenylboronic acid [3]

  • Lithiation: A solution of a protected 2-chlorobenzaldehyde (e.g., N,N'-dimethylethylenediaminal derivative, 1.0 eq) in THF is added dropwise to a suspension of lithium turnings (excess) in THF at -50 °C. The mixture is stirred for 2 hours.

  • Borylation: The reaction mixture is cooled to -50 °C, and a solution of trimethyl borate (1.2 eq) in THF is added. The mixture is stirred for an appropriate time to ensure complete reaction.

  • Hydrolysis and Purification: The reaction is quenched with a suitable acidic solution. The crude product is then purified, which may involve dissolution in aqueous sodium hydroxide, extraction with an organic solvent like toluene to remove impurities, and subsequent precipitation of the boronic acid by acidification.

Iridium-Catalyzed C-H Borylation

This modern method offers a direct and atom-economical route to arylboronic esters from unfunctionalized arenes, often with high regioselectivity controlled by steric or directing group effects.

General Protocol for Aromatic C-H Borylation [6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried vial is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]2, 1-5 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, equimolar to Iridium), the bis(pinacolato)diboron (B2pin2, 1.1-2.0 eq), and the aromatic substrate (1.0 eq).

  • Reaction Execution: Anhydrous and degassed solvent (e.g., THF, cyclohexane, or MTBE) is added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C) for 1 to 24 hours. The reaction progress is monitored by GC-MS or LC-MS.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylboronic ester.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between an organoboron compound (like a phenylboronic acid) and an organic halide, catalyzed by a palladium complex. This reaction is widely used to synthesize more complex biaryl and substituted aromatic structures.

Synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines [7]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), and a base such as K3PO4 (2.0 eq).

  • Reaction Execution: Add a suitable solvent system (e.g., 1,4-dioxane and water). The reaction mixture is heated to 70-80 °C and stirred for 18-22 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the experimental workflows, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.

Grignard_Synthesis ArylHalide Aryl Halide (e.g., Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArylHalide->Grignard + Mg in Ether/THF Mg Magnesium (Mg) Mg->Grignard BoronicEster Boronic Ester (Ar-B(OR)2) Grignard->BoronicEster + B(OR)3 at low temp. Borate Trialkyl Borate (B(OR)3) Borate->BoronicEster FinalProduct Substituted Phenylboronic Acid (Ar-B(OH)2) BoronicEster->FinalProduct Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->FinalProduct

Grignard Reaction Workflow

Ortho_Lithiation_Synthesis Substrate Aromatic Substrate with Directing Group (DG) Lithiation Ortho-lithiated Intermediate Substrate->Lithiation + Base at low temp. Base Strong Base (e.g., n-BuLi) Base->Lithiation BoronicEster Ortho-borylated Ester Lithiation->BoronicEster + B(OR)3 Borate Trialkyl Borate (B(OR)3) Borate->BoronicEster FinalProduct Ortho-substituted Phenylboronic Acid BoronicEster->FinalProduct Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->FinalProduct

Ortho-lithiation Workflow

Ir_Borylation_Synthesis Arene Arene/Heteroarene Reaction C-H Borylation Reaction Arene->Reaction Diboron Diboron Reagent (B2pin2) Diboron->Reaction Catalyst Iridium Catalyst +[Ir]/Ligand Catalyst->Reaction cat. FinalProduct Aryl/Heteroaryl Boronic Ester Reaction->FinalProduct

Iridium-Catalyzed C-H Borylation Workflow

Suzuki_Miyaura_Coupling BoronicAcid Phenylboronic Acid (Ar-B(OH)2) Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl Halide (Ar'-X) ArylHalide->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling cat. Base Base (e.g., K2CO3) Base->Coupling base FinalProduct Biaryl Product (Ar-Ar') Coupling->FinalProduct

Suzuki-Miyaura Cross-Coupling Workflow

References

The Kinetics of Coupling Reactions with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency of carbon-carbon bond formation is a pivotal aspect of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction is a principal method for this purpose, and the choice of boronic acid is critical to the reaction's success. This guide provides a comparative analysis of the reaction kinetics for couplings involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, offering insights into its performance relative to other substituted phenylboronic acids.

The kinetic profile of a Suzuki-Miyaura reaction is significantly influenced by the electronic properties of the coupling partners. In the case of this compound, the presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring creates a unique electronic environment that impacts the crucial transmetalation step of the catalytic cycle.

Performance Comparison: The Interplay of Substituent Effects

The rate of the Suzuki-Miyaura reaction is often dictated by the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. The electronic nature of the substituents on the phenylboronic acid plays a key role in this process.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density on the phenyl ring, enhancing the nucleophilicity of the carbon atom attached to boron. This generally accelerates the transmetalation step. For example, 4-methoxyphenylboronic acid is noted to have a faster transmetalation rate compared to unsubstituted phenylboronic acid.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃) decrease the electron density of the aryl group, which can slow down the transmetalation step. This effect is also observed with other EWGs like nitro groups[1].

For this compound, the activating effect of the para-methoxy group and the deactivating effect of the meta-trifluoromethyl group are in opposition. While direct kinetic data for this specific molecule is not extensively documented in a single study, we can infer its reactivity based on these established principles. The methoxy group's electron-donating resonance effect is generally stronger than the inductive withdrawal of the trifluoromethyl group, suggesting that this boronic acid will likely exhibit favorable reaction kinetics, albeit potentially slightly attenuated compared to boronic acids with only strongly activating groups.

Quantitative Data Comparison

To contextualize the expected performance of this compound, the following table summarizes the relative initial reaction rates for various substituted phenylboronic acids based on general principles of Suzuki-Miyaura reaction kinetics.

Boronic AcidSubstituent TypeExpected Relative Initial Rate (Normalized)Key Kinetic Considerations
Phenylboronic AcidElectron-Neutral~5.0Generally faster transmetalation compared to alkylboronic acids.
4-Methoxyphenylboronic AcidElectron-Rich~7.0Electron-donating groups can accelerate the transmetalation step.
4-Trifluoromethylphenylboronic AcidElectron-Poor~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.
This compound Mixed (Estimated) 4.0 - 6.0 The activating effect of the methoxy group is likely to be moderated by the withdrawing effect of the trifluoromethyl group.
2-Nitrophenylboronic AcidElectron-Poor & Sterically HinderedLower than 4-nitrophenylboronic acidSteric hindrance from the ortho-nitro group significantly impedes the transmetalation step[1].
3,4-Difluorophenylboronic AcidElectron-PoorSlower than Phenylboronic AcidThe electron-withdrawing nature of the fluorine atoms influences the transmetalation step[2].

Note: The relative initial rates are illustrative and highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent[3].

Experimental Protocols

For accurate kinetic analysis of Suzuki-Miyaura reactions, meticulous experimental design and monitoring are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3]

  • Ligand (e.g., SPhos, XPhos)[3]

  • Base (e.g., K₃PO₄, Cs₂CO₃)[3]

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[3]

  • Internal standard (e.g., Biphenyl)[4]

  • Quenching solution (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Initiation: Add the palladium catalyst/ligand solution to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0)[3].

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent like acetonitrile.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R_Ar R-Ar RedElim->R_Ar RX R-X RX->OxAdd ArBOH2 Ar-B(OH)₂ + Base ArBOH2->Transmetal Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep Combine Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard inert Establish Inert Atmosphere (Ar/N₂) prep->inert solvent Add Degassed Solvent inert->solvent initiate Initiate Reaction (Add Catalyst, t=0) solvent->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench hplc Analyze Samples by HPLC/GC quench->hplc plot Plot [Product] vs. Time hplc->plot rate Determine Initial Reaction Rate plot->rate

References

A Spectroscopic Comparison of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid and its structurally related derivatives. Due to the limited availability of published, in-depth spectroscopic data for this compound, this guide incorporates experimental data from analogous compounds to provide a comprehensive analytical framework. The included data from related methoxy- and trifluoromethyl-substituted phenylboronic acids offer valuable insights into the expected spectroscopic behavior of the target compound.

Quantitative Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound and a selection of its structural analogs. This data is essential for understanding the influence of substituent groups on the spectroscopic properties of phenylboronic acids.

CompoundSpectroscopic TechniqueKey Observations
This compound GeneralAlso known as 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid; may contain varying amounts of the corresponding anhydride (boroxine)[1].
4-Methoxyphenylboronic acid ¹H NMRAvailable spectra from multiple sources[2].
¹³C NMRAvailable spectra from multiple sources[2].
¹¹B NMRSpectrum available[2].
FT-IR & FT-RamanExperimental and theoretical analyses have been conducted[3][4].
UV-VisSpectroscopic analysis has been performed[3][4].
(Trifluoromethoxy)phenylboronic acid isomers ¹H, ¹³C, ¹¹B, ¹⁹F NMRDetailed NMR characterization has been performed in acetone-d₆[5]. The ¹³C-NMR spectra show characteristic quartets for the OCF₃ group with a large ¹JC-F coupling constant of about 255 Hz[5].
4-(Trifluoromethyl)phenylboronic acid ¹H NMRSpectrum available in DMSO-d₆[6].
General¹H NMR, IR, and Mass Spectrometry data are available[7].
2-Fluoro-5-(trifluoromethyl)phenylboronic acid ATR-IRSpectrum is available[8].
4-Fluoro-2-(trifluoromethyl)phenylboronic acid Infrared SpectrumConforms to standard[9].
3-Fluorophenylboronic acid FT-IR, FT-Raman, ¹H & ¹³C NMR, UV-VisComprehensive experimental and computational studies have been performed[10].
N-Phenylboronic acid derivatives of 1,8-Naphthalimide UV-Vis & FluorescenceAbsorption and emission spectra were recorded at room temperature in a 1-cm quartz cuvette. Solutions had absorbances of about 0.1, corresponding to a concentration range of 7–8 × 10⁻⁶ M[11].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of boronic acids.

  • Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube[12]. The choice of solvent is critical, as boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad spectra. Coordinating solvents like DMSO-d₆ can help to break up these species[12].

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer[12].

  • Data Acquisition and Processing :

    • ¹H NMR : Reference the spectrum to the residual solvent peak. Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio[12].

    • ¹³C NMR : Use a sufficient number of scans for adequate signal averaging.

    • ¹⁹F NMR : This is particularly relevant for trifluoromethyl-substituted compounds.

    • ¹¹B NMR : Provides information about the boron environment.

    • Process the spectra using Fourier transformation, phase correction, and baseline correction[12]. The use of the gauge-invariant atomic orbital (GIAO) method can be employed for computational prediction of chemical shifts[3][4][10].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Challenges : Boronic acids have a tendency to form cyclic anhydrides (boroxines), particularly at elevated temperatures, which can complicate spectral interpretation[13].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase[12].

    • Technique : This method is suitable for a wide range of polar and non-volatile compounds and often allows for direct analysis[13]. Electrospray ionization (ESI) is a common technique, often used in positive ion mode[12]. A high-throughput analysis method using UPLC-ESI-MS has been developed to reduce the formation of boroxine and other adducts[14].

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Derivatization : This technique requires analytes to be volatile and thermally stable. Therefore, derivatization is typically necessary to convert the polar boronic acid group into a more volatile derivative, for example, by using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[13].

Infrared (IR) and Raman Spectroscopy

These techniques provide information about the vibrational modes of the molecule.

  • Sample Preparation : Samples are typically analyzed as solids using Attenuated Total Reflectance (ATR) for IR spectroscopy or as a powder for Raman spectroscopy.

  • Data Acquisition :

    • FT-IR : Spectra are often recorded in the 4000–400 cm⁻¹ range[3][4][10].

    • FT-Raman : Spectra are typically recorded in the 3500–10 cm⁻¹ range[10]. The spectrum of phenylboronic acid shows evidence of intramolecular hydrogen bonding in the OH stretching region[15].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water) in a quartz cuvette[10][11].

  • Data Acquisition : Record the absorption spectrum over a relevant wavelength range, typically 200–400 nm[10].

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel phenylboronic acid derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_primary_characterization Primary Structural Elucidation cluster_secondary_characterization Further Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Synthesis->NMR MS Mass Spectrometry (LC-MS or GC-MS) Synthesis->MS IR_Raman FT-IR & FT-Raman Spectroscopy Synthesis->IR_Raman UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR_Raman->Data_Analysis UV_Vis->Data_Analysis Comparison Comparison with Analogs & Literature Data Data_Analysis->Comparison

Caption: Workflow for the spectroscopic analysis of phenylboronic acid derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Boronic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of boronic acids into molecular scaffolds has emerged as a powerful tool in the quest for novel therapeutics. The unique electronic properties of the boron atom allow for distinct interactions with biological targets, often leading to significant improvements in potency and selectivity. This guide provides an objective comparison of the biological activities of compounds synthesized with different boronic acids, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

The versatility of the boronic acid moiety has been demonstrated across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Its ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes is a key mechanism driving its efficacy, particularly as an inhibitor of proteases and other key cellular enzymes.[1][2][3][4] This guide will delve into specific examples, showcasing how modifications to the boronic acid group and the surrounding molecular architecture influence biological outcomes.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activity of various boronic acid derivatives against different biological targets. The data highlights how structural modifications impact potency, often measured by the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or minimum inhibitory concentration (MIC).

Anticancer Activity: Proteasome and Tubulin Inhibition

Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib, have revolutionized the treatment of certain cancers by targeting the proteasome.[1] The boronic acid warhead forms a stable, yet reversible, complex with the N-terminal threonine of the proteasome's catalytic subunit, leading to an accumulation of proteins that trigger apoptosis in cancer cells.[1] Other boronic acid derivatives have been shown to target tubulin polymerization, a critical process for cell division.

Compound IDBoronic Acid MoietyTargetAssayIC50/KiCell Line/EnzymeReference
BortezomibN-peptidyl boronic acid20S Proteasome (Chymotrypsin-like)Enzyme Inhibition7.05 nM (IC50)20S Proteasome[1]
Compound 15Dipeptide boronic acid20S Proteasome (Chymotrypsin-like)Enzyme Inhibition4.60 nM (IC50)20S Proteasome[1]
Compound 17Dipeptidyl boronic acid20S Proteasome (Chymotrypsin-like)Enzyme Inhibition8.21 nM (IC50)20S Proteasome[1]
Compound 25Urea-peptide boronic acid20S Proteasome (Chymotrypsin-like)Enzyme Inhibition0.0002 nM (IC50)ChT-L[1]
Compound 66Peptide boronate with zinc-binding groupProteasome & HDACEnzyme Inhibition1.1 nM (IC50, Proteasome)Proteasome[1]
Chalcone-boronic acid 2Arylboronic acidMDM2Growth Inhibition10 µM (IC50)MDA-MB-435[1]
Chalcone-boronic acid 5Arylboronic acidMDM2Growth Inhibition8.8 µM (IC50)MDA-MB-435[1]
Chalcone-carboxylic acid 9Carboxylic acid (control)MDM2Growth Inhibition>25 µM (IC50)MDA-MB-435[1]
Antibacterial Activity: Targeting Bacterial Enzymes

The rise of antibiotic resistance has spurred the development of novel antibacterial agents. Boronic acids have shown promise as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for resistance to penicillin and related antibiotics. Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor.[1]

Compound IDBoronic Acid MoietyTargetAssayMIC/KiBacterial StrainReference
Compound 70Triazole-substituted boronic acidClass C β-lactamasesEnzyme Inhibition0.004 µM (Ki)-[1]
Compound 71Triazole-substituted boronic acidClass C β-lactamasesEnzyme Inhibition0.008 µM (Ki)-[1]
Boric AcidBoric AcidGeneral antibacterialBroth Microdilution3.80 mg/mL (MIC)Staphylococcus aureus
BoraxBoraxGeneral antibacterialBroth Microdilution23.80 mg/mL (MIC)Staphylococcus aureus
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Boronic acid derivatives have also been explored as antiviral agents. Studies have shown that incorporating a boronic acid moiety into the structure of non-nucleoside reverse transcriptase inhibitors (NNRTIs) can enhance their activity against HIV-1.

Compound IDBoronic Acid MoietyTargetAssayEC50/IC50HIV-1 Strain/EnzymeReference
Compound 5jBoronic acid-containing diarylpyrimidineHIV-1 IIIBAntiviral Activity7.01 nM (EC50)HIV-1 IIIB[5]
Compound 10jBoronic acid-containing diarylpyrimidineHIV-1 IIIBAntiviral Activity7.23 nM (EC50)HIV-1 IIIB[5]
Compound 5jBoronic acid-containing diarylpyrimidineHIV-1 RTEnzyme Inhibition0.1663 µM (IC50)WT HIV-1 RT[5]
Compound 10jBoronic acid-containing diarylpyrimidineHIV-1 RTEnzyme Inhibition0.1837 µM (IC50)WT HIV-1 RT[5]
Compound 4aBoronate-containing diarylpyrimidineHIV-1 IIIBAntiviral Activity0.009 µM (EC50)HIV-1 IIIB[6]
Compound 4aBoronate-containing diarylpyrimidineHIV-1 RTEnzyme Inhibition0.047 µM (IC50)WT HIV-1 RT[6]
Nevirapine (NVP)Non-boronated NNRTIHIV-1 RTEnzyme Inhibition0.638 µM (IC50)WT HIV-1 RT[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of boronic acid compounds.

Proteasome Activity Assay (Fluorogenic Substrate-Based)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).

  • Test Compounds (Boronic Acid Derivatives) dissolved in DMSO.

  • Proteasome Inhibitor (e.g., MG132) as a positive control.

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

  • In the 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Add 88 µL of Assay Buffer to each well.

  • Add 5 µL of the 20S proteasome solution (or cell lysate) to each well and mix gently.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction by adding 5 µL of the Suc-LLVY-AMC substrate to each well.

  • Immediately place the plate in the fluorometric plate reader, pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Calculate the rate of AMC release (increase in fluorescence over time).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.[7][8][9][10][11]

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules by measuring the change in turbidity.

Materials:

  • Purified tubulin protein (>99% pure).

  • GTP (Guanosine-5'-triphosphate) solution.

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Test Compounds (Boronic Acid Derivatives) dissolved in DMSO.

  • Paclitaxel (stabilizing agent) and Nocodazole (destabilizing agent) as controls.

  • 96-well clear microplate.

  • Spectrophotometer with temperature control.

Procedure:

  • On ice, prepare a stock solution of tubulin in GTB.

  • Prepare serial dilutions of the test compounds and controls in GTB.

  • In a pre-chilled 96-well plate on ice, add the diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well.

  • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[12][13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds (Boronic Acid Derivatives) dissolved in a suitable solvent.

  • 96-well sterile microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[17][18][19][20][21]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were created using the DOT language for Graphviz.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Targeted for Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome->IkB Degrades BoronicAcid Boronic Acid Inhibitor BoronicAcid->Proteasome Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes Transcription

Caption: NF-κB Signaling Pathway and Inhibition by Boronic Acids.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome_wnt Proteasome Beta_Catenin->Proteasome_wnt Ubiquitination & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates & Translocates to Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Transcription BoronicAcid_wnt Peptide Boronic Acids (e.g., Bortezomib) BoronicAcid_wnt->Proteasome_wnt Inhibits

Caption: Wnt Signaling Pathway and the Role of Boronic Acid Proteasome Inhibitors.

G cluster_workflow High-Throughput Screening Workflow for Enzyme Inhibitors Compound_Library Compound Library (including Boronic Acids) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) IC50_Determination->Secondary_Assays Potent Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: Experimental Workflow for High-Throughput Screening of Boronic Acid-Based Enzyme Inhibitors.

References

A Comparative Guide to the Lewis Acidity of Fluorinated and Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on the Lewis acidity of phenylboronic acids is crucial for molecular design and application. This guide provides an objective comparison, supported by experimental data, to elucidate the differences in acidity between these two classes of compounds. The strategic incorporation of fluorine atoms can dramatically alter the electronic properties of the phenylboronic acid moiety, thereby influencing its binding affinity, reactivity, and utility in various applications, from catalysis to drug development.[1][2][3][4]

Understanding Lewis Acidity in Phenylboronic Acids

Phenylboronic acids are Lewis acids, meaning they can accept a pair of electrons.[5][6][7] In aqueous solution, this acidity is typically quantified by the pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form.[5][6][7] A lower pKa value indicates a stronger Lewis acid. The introduction of electron-withdrawing groups, such as fluorine, onto the phenyl ring generally increases the Lewis acidity of the boronic acid.[8][9] This is due to the inductive effect of the fluorine atom(s), which pulls electron density away from the boron center, making it more electrophilic and thus a stronger Lewis acid.[8]

Comparative Data: pKa Values

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids compared to the parent non-fluorinated phenylboronic acid. This data clearly demonstrates the impact of the number and position of fluorine substituents on Lewis acidity.

CompoundSubstituent(s)pKa Value
Phenylboronic AcidH8.86[8]
4-Fluorophenylboronic Acid4-F8.77[8]
4-Amino-3-fluorophenylboronic acid3-F, 4-NH27.8 (when acetylated)[9][10]
3,5-Bis(trifluoromethyl)phenylboronic Acid3,5-(CF3)27.2[9]
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-F46.17[8]

Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids. The pKa value is a measure of Lewis acidity in aqueous solution, with lower values indicating stronger acidity.

The influence of other fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), also significantly enhances Lewis acidity, often more so than a single fluorine atom, due to their strong electron-withdrawing nature.[8]

CompoundSubstituentpKa Value
3-(Trifluoromethyl)phenylboronic Acid3-CF37.96
4-(Trifluoromethyl)phenylboronic Acid4-CF38.01
3-(Trifluoromethoxy)phenylboronic Acid3-OCF37.96
4-(Trifluoromethoxy)phenylboronic Acid4-OCF38.31

Table 2: pKa values of phenylboronic acids with -CF3 and -OCF3 substituents. Data sourced from a comprehensive review on fluorinated phenylboronic compounds.[8][11]

Experimental Protocols

The determination of pKa values for boronic acids is a critical experimental procedure for quantifying their Lewis acidity. The most common methods employed are potentiometric and spectrophotometric titrations.

Potentiometric Titration

Objective: To determine the pKa of a boronic acid by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like dioxane or acetonitrile to ensure solubility.[12][13] The ionic strength of the solution is usually kept constant by adding a neutral salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the boronic acid has been neutralized to its conjugate base (the boronate ion).

Spectrophotometric Titration

Objective: To determine the pKa of a boronic acid by observing changes in its UV-Vis absorbance spectrum as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

  • Sample Preparation: A stock solution of the boronic acid is prepared. An equal aliquot of the stock solution is added to each buffer solution.

  • Data Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the boronic acid and its boronate form have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

LewisAcidity PBA Phenylboronic Acid (Weaker Lewis Acid) Boronate_PBA Phenylboronate (Less Stable) PBA->Boronate_PBA + OH- FPBA Fluorinated Phenylboronic Acid (Stronger Lewis Acid) Boronate_PBA->PBA + H+ Boronate_FPBA Fluorinated Boronate (More Stable) FPBA->Boronate_FPBA + OH- Boronate_FPBA->FPBA + H+ Explanation Fluorine's electron-withdrawing effect stabilizes the negative charge on the boronate, shifting the equilibrium to the right and increasing the Lewis acidity (lower pKa).

Figure 1: Equilibrium between the neutral boronic acid and the anionic boronate form.

ExperimentalWorkflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration P1 Dissolve Boronic Acid in Solvent P2 Titrate with Standardized Base P1->P2 P3 Measure pH after each addition P2->P3 P4 Plot pH vs. Volume of Titrant P3->P4 P5 Determine pKa from Half-Equivalence Point P4->P5 S1 Prepare Buffer Solutions of Varying pH S2 Add Boronic Acid to each Buffer S1->S2 S3 Record UV-Vis Absorbance Spectrum S2->S3 S4 Plot Absorbance vs. pH S3->S4 S5 Determine pKa by fitting to Henderson-Hasselbalch S4->S5

Figure 2: Workflow for experimental determination of pKa values.

Conclusion

The fluorination of phenylboronic acids is a powerful strategy for modulating their Lewis acidity. The data presented clearly shows that increasing the degree of fluorination, or introducing strongly electron-withdrawing fluorine-containing groups, leads to a significant increase in acidity (a decrease in pKa). This enhanced Lewis acidity can be leveraged in various applications, including the design of more potent enzyme inhibitors and the development of highly efficient catalysts. The experimental protocols provided offer a foundation for researchers to quantify these effects in their own systems.

References

Comparative Efficacy of Palladium Precatalysts in Suzuki-Miyaura Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The choice of palladium precatalyst is paramount in optimizing these reactions, influencing yield, reaction time, and overall process efficiency. This guide provides a comparative overview of the efficacy of different palladium precatalysts in reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.

Performance of Palladium Precatalysts

Detailed comparative studies on the efficacy of various palladium precatalysts specifically with this compound are not extensively available in the public domain. However, a documented example provides a benchmark for a successful Suzuki-Miyaura coupling utilizing this boronic acid.

A specific instance of a Suzuki-Miyaura reaction involves the coupling of this compound with 4-chloro-1,6-naphthyridine. This reaction was effectively catalyzed by a 2nd generation XPhos precatalyst .

Coupling Partner 1Coupling Partner 2Palladium PrecatalystSolventBaseYield (%)
This compound4-chloro-1,6-naphthyridine2nd Generation XPhos PrecatalystTHFK₃PO₄Not explicitly stated, but successful coupling was achieved.

While this single data point is valuable, a direct comparison with other precatalysts under identical conditions is necessary for a comprehensive evaluation. The performance of other common palladium precatalysts, such as those based on ligands like SPhos, RuPhos, or Buchwald's G3 and G4 precatalysts, with this specific boronic acid would be of significant interest to the research community. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group on the boronic acid present a unique electronic environment that could lead to differential performance among various catalyst systems.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of this compound with different palladium precatalysts.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (0.5-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

  • Degassed water (if using an aqueous base solution)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, and the base.

  • Add the palladium precatalyst.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Precatalyst reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Quench and Extract monitoring->extraction purification Purify Product (Chromatography) extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

A Comparative Guide to the Suzuki-Miyaura Coupling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid: Aqueous vs. Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key reagent in many such transformations is (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a versatile building block for introducing a substituted phenyl moiety into complex molecules, particularly in the fields of medicinal chemistry and materials science. The choice between aqueous and anhydrous reaction conditions can significantly impact the yield, reaction time, and overall success of the coupling. This guide provides a comparative analysis of the performance of this compound and structurally similar boronic acids in both aqueous and anhydrous Suzuki-Miyaura coupling reactions, supported by representative experimental data and detailed protocols.

Performance Comparison: Aqueous vs. Anhydrous Conditions

The trifluoromethyl group, being strongly electron-withdrawing, can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Conversely, the electron-donating methoxy group can help to mitigate this effect. The interplay of these electronic factors, combined with the chosen reaction conditions, will ultimately determine the efficiency of the coupling.

Key Considerations:
  • Aqueous Conditions: Often favored for their environmental benefits ("green chemistry"), safety, and the ability to use water-soluble bases and catalysts.[1][2] Water can also play a beneficial role in the hydrolysis of boronate esters and in promoting the activity of certain palladium catalysts. However, the presence of water can also lead to competitive protodeboronation, a side reaction that cleaves the C-B bond of the boronic acid, reducing the overall yield.[3][4]

  • Anhydrous Conditions: Employed to minimize protodeboronation, particularly with sensitive or unstable boronic acids.[3][4][5] Anhydrous conditions can also allow for the use of a wider range of organic solvents and bases that are not compatible with water. However, these conditions often require more stringent experimental techniques to exclude moisture and may involve the use of less environmentally friendly solvents.

The following tables present representative data for the Suzuki-Miyaura coupling of analogous boronic acids under both aqueous and anhydrous conditions. This data is intended to provide a general understanding of the expected trends in reactivity.

Table 1: Representative Performance of Analogous Boronic Acids in Aqueous Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95
Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O901292
3-Aryl pyrazolesPhenylboronic acidXPhos-Pd-G2K₃PO₄Dioxane/H₂O605-861-86

Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Representative Performance of Analogous Boronic Acids in Anhydrous Suzuki-Miyaura Coupling

Boronic Acid/EsterAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Neopentyl heteroarylboronic estersHeteroaryl bromides/chloridesPd-CataCXium A-G3TMSOKDMEN/A<3Good to Excellent
Alkylboronic estersAryl halidesAntPhos/PdTMSOKDioxane70-100<1Good to Excellent
2-(Trifluoromethoxy) phenylboronic acid2-bromo-1,3-dichloro-5-nitrobenzenePd₂(dba)₃ / LigandK₂CO₃THF601Satisfactory to Good

Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for conducting the Suzuki-Miyaura coupling of this compound under aqueous and anhydrous conditions. These should be considered as starting points and may require optimization for specific coupling partners.

Protocol 1: Aqueous Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

Materials:

  • This compound or its corresponding boronate ester (1.1 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos, or a pre-catalyst, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK, 1.2 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound (or ester), the anhydrous base, the palladium source, and the ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 60-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if TMSOK was used).

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Weigh Aryl Halide, Boronic Acid, & Base Setup Combine Reactants in Flask Reactants->Setup Solvent Degas Solvent Solvent->Setup Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Quench Cool & Quench Reaction Heat->Quench Monitor Progress (TLC/LC-MS) Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between aqueous and anhydrous conditions for the Suzuki-Miyaura coupling of this compound depends on a careful consideration of the specific substrates, desired reaction outcomes, and practical laboratory constraints. While aqueous conditions offer a greener and often simpler experimental setup, anhydrous conditions may be necessary to mitigate protodeboronation and achieve higher yields, especially with sensitive coupling partners. The provided protocols and comparative data for analogous compounds serve as a valuable starting point for the successful application of this important building block in organic synthesis. Further optimization of the catalyst system, base, and solvent will likely be required to achieve the best results for a given transformation.

References

Benchmarking (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid against Alternative Coupling Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid reagent is critical to the success of this transformation. This guide provides an objective comparison of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid against other relevant coupling reagents, offering insights into their performance with supporting experimental data. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents on the phenyl ring make this reagent a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The efficiency of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the electronic nature of the boronic acid, the aryl halide coupling partner, the catalyst system, the base, and the solvent. The electron-withdrawing trifluoromethyl group on this compound can influence the transmetalation step of the catalytic cycle, a key step in the formation of the new C-C bond.

Quantitative Data Summary

The following table summarizes the performance of this compound and alternative reagents in Suzuki-Miyaura and other cross-coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Boronic Acid/ReagentAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-1004-16[Data not explicitly found for this combination]
This compound 4-BromobenzonitrilePd(OAc)₂ / PPh₃K₂CO₃Toluene80-904-6[Data not explicitly found for this combination]
4-Methoxyphenylboronic acid1-Bromo-2-(trifluoromethyl)benzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295
4-Fluorophenylboronic acid1-Bromo-4-methoxy-2-(trifluoromethyl)benzenePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001285
3,5-Bis(trifluoromethyl)phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001692
Potassium Phenyltrifluoroborate4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O801295
Phenylsilanol4-Bromoanisole[Pd(allyl)Cl]₂ / P(t-Bu)₃TBAFTHF601698

Absence of data for specific combinations underscores the need for further direct comparative studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for benchmarking different coupling reagents. Below are representative procedures for Suzuki-Miyaura and Hiyama cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Solvent and Catalyst Addition: Degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) are then added under a positive flow of the inert gas.

Reaction and Work-up: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for the specified time, while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for Hiyama Cross-Coupling using an Aryl Silanol

Reaction Setup: In a glovebox, a vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the aryl silanol (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%), and the ligand (e.g., P(t-Bu)₃, 0.02 mmol, 2 mol%).

Reagent Addition: Anhydrous tetrahydrofuran (THF, 5 mL) is added, followed by a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5 mL, 1.5 equiv.).

Reaction and Work-up: The vial is sealed and the reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) for the required time. After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the biaryl product.

Visualizing the Chemistry

Diagrams are provided below to illustrate the fundamental workflow of the Suzuki-Miyaura reaction and to present a logical comparison of the different coupling reagents discussed.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide & Boronic Acid setup Combine Reagents under Inert Atmosphere reagents->setup catalyst Palladium Catalyst & Ligand catalyst->setup base Base base->setup solvent Degassed Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/GC) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification product Isolated Biaryl Product purification->product Reagent_Comparison cluster_alternatives Alternative Coupling Reagents cluster_properties Key Properties main_reagent This compound trifluoroborate Potassium Organotrifluoroborates main_reagent->trifluoroborate Alternative Boron Source silanol Organosilanols (Hiyama Coupling) main_reagent->silanol Different Coupling Partner stability Stability main_reagent->stability Prone to protodeboronation reactivity Reactivity main_reagent->reactivity Good reactivity handling Handling main_reagent->handling Standard laboratory practice trifluoroborate->stability Generally more stable trifluoroborate->reactivity Often comparable or better trifluoroborate->handling Crystalline solids, easy to handle silanol->stability Stable, but requires activation silanol->reactivity Requires specific conditions silanol->handling Can be more sensitive

Safety Operating Guide

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, like other boronic acid derivatives and trifluoromethyl compounds, must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1][3][4] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling and disposal activities must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][3] An emergency eyewash station and safety shower should be readily accessible.[3]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3][5]Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[1][3][5]Prevents skin contact with the hazardous material.
Body Protection A fully fastened lab coat. A chemical-resistant apron may also be necessary.[1][3][5]Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[3][5]Prevents inhalation of the compound, which may cause respiratory irritation.[6][7][8]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1][5] The containers must be compatible with the chemical.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][5] The label should also indicate that it is a boronic acid derivative.[1]

  • Compatibility : Do not mix this waste with other waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.[2][3][9]

2. Waste Disposal Procedures:

  • Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and any absorbent material used for spills. Place all solid waste into the designated solid hazardous waste container.[1]

  • Liquid Waste : This includes any solutions containing the compound. Collect all liquid waste in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[5]

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[9] Whenever possible, leave the chemical in its original container.[3] If the container is to be disposed of, rinse it three times with a suitable solvent. Collect the rinsate as liquid hazardous waste.

3. Decontamination:

  • Glassware and Equipment : Thoroughly decontaminate all non-disposable items that have come into contact with the chemical.

  • Basic Wash : A wash with a basic solution (e.g., a dilute solution of sodium hydroxide) can help convert residual boronic acid into a more water-soluble boronate salt.[10]

  • Rinsate Collection : All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

  • Final Rinse and Drying : After decontamination, perform a final rinse with water, which should also be collected as hazardous waste.[1] Allow cleaned items to air dry completely in a well-ventilated area.[1]

4. Storage and Pickup:

  • Secure Storage : Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][3][5]

  • Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[3][5][6][11] Disposal must be carried out in accordance with all local, state, and federal regulations.[7][12]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[2][3]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][3]

  • Cleanup : Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][7][13]

  • Decontaminate Spill Area : Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[3]

  • Reporting : Report the spill to your supervisor and your institution's EHS department.[3]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_decon Decontamination cluster_final Final Steps ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood start Begin Disposal Process waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decon Decontaminate Glassware & Equipment collect_solid->decon collect_liquid->decon collect_rinsate Collect All Rinsate as Liquid Hazardous Waste decon->collect_rinsate seal Securely Seal All Waste Containers collect_rinsate->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in a laboratory setting. The following procedures are based on best practices for handling boronic acid derivatives and information from Safety Data Sheets (SDS) of structurally similar compounds. It is imperative to consult the specific SDS provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended for the routine handling of this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.[1][2][3]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a similar compound.

    • Confirm that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Don the appropriate personal protective equipment (PPE) as detailed in the table above.

  • Handling:

    • Handle the solid material carefully to avoid generating dust.[1]

    • If transferring the solid, use a spatula or other appropriate tool. Avoid pouring the solid directly from a large container to a small one if it is likely to create dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any unused material in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • Remove PPE carefully, avoiding contact with the outer surfaces of the gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The proper disposal of this compound and its waste is crucial to ensure environmental safety and regulatory compliance.

Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.[2]

  • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

Disposal Method:

  • Hazardous Waste Disposal: This is the recommended method for all quantities of this compound waste. The sealed and labeled containers should be handed over to your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[4]

  • Neutralization (for small quantities, with caution): Boronic acids are weakly acidic. While some guidelines suggest that very small quantities of certain boronic acids can be neutralized with a mild base (like sodium bicarbonate) to a pH between 5.5 and 9.0 and then flushed down the sanitary sewer with copious amounts of water, this practice is highly dependent on local regulations.[2] It is imperative to consult and receive approval from your local EHS department and water authority before attempting this method. [4][5] Never dispose of this chemical down the drain without explicit permission.[4]

Hazard Summary for a Structurally Similar Compound (4-Methoxyphenylboronic acid)

Hazard Classification Category Hazard Statement
Skin Irritation2H315: Causes skin irritation.[6]
Eye Irritation2AH319: Causes serious eye irritation.[6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[6]

Experimental Workflow and Safety Procedures

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Transfer Solid Carefully prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 Proceed to Post-Handling post2 Store Unused Material post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 disp1 Collect Solid Waste post4->disp1 Proceed to Disposal disp3 Dispose as Hazardous Waste disp1->disp3 disp2 Collect Liquid Waste disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.